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Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Azaspiro[4.4]nonane Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 7-Methoxy-2-azaspiro[4.4]nonane For Researchers, Scientists, and Drug Development Professionals The 2-azaspiro[4.4]nonane framework is a prominent "pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 7-Methoxy-2-azaspiro[4.4]nonane

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[4.4]nonane framework is a prominent "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, which can lead to enhanced target affinity and selectivity for various biological targets.[3] This constrained geometry can improve pharmacological properties such as metabolic stability and binding affinity, making it an attractive starting point for developing novel therapeutics.[1] Derivatives have shown potential in treating a range of conditions, including cancer and central nervous system (CNS) disorders.[1][2] This guide focuses on a specific derivative, 7-Methoxy-2-azaspiro[4.4]nonane, providing a comprehensive overview of a proposed synthetic route and detailed characterization methodologies.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 7-Methoxy-2-azaspiro[4.4]nonane (1) is centered on the formation of the core spirocyclic structure and the introduction of the C7-methoxy group. The key disconnection is the ether bond, leading back to the corresponding alcohol, 7-hydroxy-2-azaspiro[4.4]nonane (2). This alcohol can be derived from the reduction of the ketone, 2-azaspiro[4.4]nonan-7-one (3). The spirocyclic ketone itself can be envisioned as arising from an intramolecular cyclization of a suitable linear precursor. A robust strategy for forming the 2-azaspiro[4.4]nonane core involves a phosphine-catalyzed [3+2] cycloaddition, which can construct a related functionalized spirocycle (4) that can then be converted to the target ketone (3).[4][5]

G mol1 7-Methoxy-2-azaspiro[4.4]nonane (1) conn1 Etherification mol1->conn1 mol2 7-Hydroxy-2-azaspiro[4.4]nonane (2) conn2 Reduction mol2->conn2 mol3 2-Azaspiro[4.4]nonan-7-one (3) conn3 Functional Group Interconversion mol3->conn3 mol4 Functionalized Spirocycle Precursor (4) conn4 [3+2] Cycloaddition mol4->conn4 mol5 Acyclic Precursors conn1->mol2 conn2->mol3 conn3->mol4 conn4->mol5

Caption: Retrosynthetic analysis of 7-Methoxy-2-azaspiro[4.4]nonane.

Proposed Synthetic Strategy and Methodologies

The forward synthesis is designed as a multi-step sequence that first builds the core spirocyclic framework and then installs the desired methoxy functionality at the C7 position. This approach allows for modularity and the potential to synthesize other C7-functionalized analogs.

Step 1: Synthesis of the 2-Azaspiro[4.4]nonan-1-one Core

A robust method for constructing the foundational spirocycle is the phosphine-catalyzed [3+2] cycloaddition between a 2-methylene-γ-lactam and a suitable Michael acceptor, such as an allenoate.[4][5] This reaction directly assembles the 2-azaspiro[4.4]nonan-1-one scaffold.

  • Rationale: This catalytic method is efficient and provides direct access to the core structure, often with high yields.[4] The resulting lactam is a versatile intermediate for further modifications.

Step 2: Reduction of the Lactam

The lactam carbonyl in the 2-azaspiro[4.4]nonan-1-one intermediate must be fully reduced to a methylene group to yield the parent 2-azaspiro[4.4]nonane.

  • Rationale: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of amides and lactams to the corresponding amines. This is a standard and reliable transformation.

Step 3: Introduction of the C7-Ketone

The introduction of a carbonyl group at the C7 position is a critical step. A plausible method involves the oxidation of the C-H bond at C7. While challenging, conditions can be optimized for this transformation. An alternative, more controllable route would involve starting with a precursor that already contains functionality on the cyclopentane ring, which can then be converted to the C7-ketone. For this guide, we will consider a direct oxidation approach for simplicity.

  • Rationale: Oxidation of a saturated hydrocarbon is a direct, albeit sometimes unselective, method. Reagents like potassium permanganate or ruthenium tetroxide (generated in situ) can achieve this, with selectivity often favoring the methylene group alpha to the spiro-center due to electronic effects.

Step 4: Reduction of the C7-Ketone to 7-Hydroxy-2-azaspiro[4.4]nonane

The resulting 2-azaspiro[4.4]nonan-7-one is then reduced to the corresponding secondary alcohol.

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes. It will not affect the amine, making it an ideal choice for this step. The reaction is typically high-yielding and clean.

Step 5: O-Methylation to Yield 7-Methoxy-2-azaspiro[4.4]nonane

The final step is the conversion of the hydroxyl group to a methoxy group. The Williamson ether synthesis is a classic and effective method.

  • Rationale: The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. This is followed by the addition of an electrophilic methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to form the ether.

G cluster_0 Core Synthesis cluster_1 Core Modification cluster_2 Functionalization cluster_3 Final Product A 2-Methylene-γ-lactam + Allenoate B N-Protected 2-Azaspiro[4.4]nonan-1-one A->B  PPh₃ (cat.) C N-Protected 2-Azaspiro[4.4]nonane B->C  LiAlH₄ D N-Protected 2-Azaspiro[4.4]nonan-7-one C->D  [Oxidation] E N-Protected 7-Hydroxy-2-azaspiro[4.4]nonane D->E  NaBH₄ F N-Protected 7-Methoxy-2-azaspiro[4.4]nonane E->F  1. NaH  2. CH₃I G 7-Methoxy-2-azaspiro[4.4]nonane (1) F->G  Deprotection

Caption: Proposed forward synthesis workflow for 7-Methoxy-2-azaspiro[4.4]nonane.

Detailed Experimental Protocols

The following protocols are representative examples based on established methodologies for analogous transformations.[4] An appropriate protecting group for the nitrogen (e.g., Boc or Cbz) would be used throughout the synthesis and removed in the final step.

Protocol 1: Synthesis of N-Boc-2-azaspiro[4.4]nonan-7-one (Intermediate D)
  • Lactam Formation: To a solution of N-Boc-2-methylene-γ-lactam (1.0 equiv) and ethyl buta-2,3-dienoate (1.2 equiv) in anhydrous toluene, add triphenylphosphine (PPh₃, 10 mol%).

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.

  • Upon completion, cool the mixture and concentrate under reduced pressure. Purify by flash column chromatography to yield N-Boc-2-azaspiro[4.4]nonan-1-one.

  • Lactam Reduction: Dissolve the purified lactam in anhydrous THF and cool to 0 °C. Add LiAlH₄ (2.0 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool to 0 °C and quench carefully by sequential addition of water, 15% NaOH solution, and more water. Filter the resulting solids and concentrate the filtrate to yield N-Boc-2-azaspiro[4.4]nonane.

  • Oxidation: Dissolve the N-Boc-2-azaspiro[4.4]nonane in a suitable solvent system (e.g., CCl₄/CH₃CN/H₂O). Add NaIO₄ (4.0 equiv) and a catalytic amount of RuCl₃·xH₂O (2 mol%).

  • Stir vigorously at room temperature for 16 hours.

  • Extract the product with dichloromethane, wash with sodium thiosulfate solution, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to afford N-Boc-2-azaspiro[4.4]nonan-7-one.

Protocol 2: Synthesis of 7-Methoxy-2-azaspiro[4.4]nonane (1)
  • Ketone Reduction: Dissolve N-Boc-2-azaspiro[4.4]nonan-7-one (1.0 equiv) in methanol and cool to 0 °C. Add NaBH₄ (1.5 equiv) portion-wise.

  • Stir at room temperature for 2 hours. Quench the reaction with acetone and concentrate the solvent.

  • Redissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-7-hydroxy-2-azaspiro[4.4]nonane, which may be used without further purification.

  • Methylation: Dissolve the crude alcohol in anhydrous THF and cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) carefully.

  • Stir for 30 minutes at 0 °C, then add methyl iodide (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated NH₄Cl solution and extract with ethyl acetate. Dry the organic layer and concentrate. Purify by chromatography to yield N-Boc-7-methoxy-2-azaspiro[4.4]nonane.

  • Deprotection: Dissolve the purified product in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1 hour. Concentrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution. Dry the organic layer, concentrate, and purify by distillation or chromatography to yield 7-Methoxy-2-azaspiro[4.4]nonane.

Characterization and Data

The identity and purity of the final compound must be confirmed through a combination of spectroscopic and analytical techniques. Below are the predicted data for the target compound.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals for cyclopentane protons (1.5-2.2 ppm), pyrrolidine protons (~2.8-3.2 ppm), a broad singlet for the N-H proton, a signal for the C7-H proton adjacent to the methoxy group (~3.5-3.8 ppm), and a sharp singlet for the methoxy protons (~3.3 ppm).
¹³C NMR Signals for sp³ carbons of the cyclopentane and pyrrolidine rings, a signal for the spiro carbon, a signal for the carbon bearing the methoxy group (C7) at high field (~75-85 ppm), and a signal for the methoxy carbon (~56 ppm).
IR (Infrared) C-H stretching (~2850-3000 cm⁻¹), N-H stretching (broad, ~3300-3500 cm⁻¹), and a prominent C-O stretching band for the ether (~1080-1150 cm⁻¹).
HRMS (High-Res Mass Spec) The calculated monoisotopic mass for C₉H₁₇NO is 155.1310. The observed [M+H]⁺ peak should be very close to 156.1383.[6][7]

Conclusion

The 2-azaspiro[4.4]nonane scaffold is a validated starting point for the development of novel chemical entities with significant therapeutic potential. This guide provides a scientifically grounded, albeit proposed, pathway for the synthesis of 7-Methoxy-2-azaspiro[4.4]nonane. The strategy leverages established catalytic methods for the formation of the core structure, followed by a logical sequence of functional group interconversions to install the target methoxy group.[4][5] The detailed protocols and predicted characterization data serve as a comprehensive resource for researchers aiming to explore the rich chemical space offered by this valuable spirocyclic system.

References

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.ResearchGate.
  • Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiro[8][8]nonane: Application to the Formal Synthesis of (±)-Stemonamine. Organic Letters. Available from: .

  • Catalytic Routes to 2-Azaspiro[4.4]nonan-1-one: A Guide to Modern Synthetic Methods.Benchchem.
  • Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones.Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions.Tetrahedron.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.ACS Omega.
  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.Benchchem.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.Synlett.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.ResearchGate.
  • Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry.Benchchem.
  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes.PMC.
  • A Comparative Guide to the Synthesis of Azaspirocycles.Benchchem.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.MDPI.
  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones.ResearchGate.
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.PMC.
  • Spiranes 6. Ring A homologues of N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione. Synthesis, X-ray analysis and anticonvulsant evaluation.PubMed.
  • 2-azaspiro[4.4]nonane (C8H15N).PubChem.
  • 2-Oxa-7-azaspiro[4.4]nonan-1-one IUPAC name and structure.Benchchem.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.Benchchem.
  • 2-azaspiro[4.4]nonan-3-one (C8H13NO).PubChem.

Sources

Exploratory

Spectroscopic Profiling and Structural Characterization of 7-Methoxy-2-azaspiro[4.4]nonane: A Technical Guide

Executive Summary The spirocyclic scaffold has emerged as a privileged structure in modern medicinal chemistry due to its inherently defined three-dimensional geometry, which frequently enhances target specificity and me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirocyclic scaffold has emerged as a privileged structure in modern medicinal chemistry due to its inherently defined three-dimensional geometry, which frequently enhances target specificity and metabolic stability [1]. Among these, 7-Methoxy-2-azaspiro[4.4]nonane (CAS: 2167340-18-1) represents a highly versatile building block. Comprising a pyrrolidine ring fused to a methoxy-substituted cyclopentane ring via a single spiro carbon, this compound presents unique conformational dynamics.

This whitepaper provides an in-depth technical framework for the spectroscopic characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) of 7-Methoxy-2-azaspiro[4.4]nonane. Due to the scarcity of empirical public data for this specific positional isomer, this guide synthesizes theoretically rigorous, predictive spectroscopic profiles grounded in established physical chemistry principles, serving as a self-validating protocol for analytical chemists and drug development professionals.

Structural Analysis & Conformational Dynamics

The 2-azaspiro[4.4]nonane framework consists of two fused five-membered rings. Five-membered rings are conformationally flexible, rapidly interconverting between envelope and twist forms. However, the spiro fusion at C5 introduces significant steric constraints.

Causality in Spectroscopic Behavior
  • Deshielding Effects: The electronegative oxygen of the methoxy group at C7 strongly deshields the adjacent methine proton and carbon, shifting them downfield in NMR spectra [2].

  • Diastereotopic Protons: The chiral center at C7 (or the pseudo-asymmetry depending on substitution) and the rigid spiro center render the methylene protons in both rings diastereotopic. This results in complex multiplet splitting patterns rather than simple triplets or quintets.

  • Hydrogen Bonding Potential: The secondary amine (N2) and the methoxy oxygen (O-CH3) serve as hydrogen bond donor/acceptor sites, respectively. This influences the O-H/N-H stretching regions in IR spectroscopy based on sample concentration and solvent choice.

Mass Spectrometry (LC-MS/MS) Profiling

Mass spectrometry provides critical molecular weight and structural connectivity data. For basic amines like 7-Methoxy-2-azaspiro[4.4]nonane, Electrospray Ionization (ESI) in positive mode is the gold standard.

Experimental Workflow: LC-MS/MS
  • Ionization Source: ESI (+)

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (promotes protonation of the secondary amine).

  • Self-Validating Protocol: The presence of the [M+H]+ peak must be corroborated by predictable collision-induced dissociation (CID) fragments. If the expected neutral loss of methanol is absent, the position or identity of the ether linkage must be re-evaluated.

Fragmentation Pathway Analysis

MS_Frag M [M+H]+ m/z 156.1 F1 Loss of CH3OH m/z 124.1 M->F1 -32 Da (Methanol) F2 Pyrrolidine Cleavage m/z 86.1 M->F2 Spiro Cleavage F3 Cyclopentyl Cation m/z 97.1 M->F3 -C4H9N

Caption: Predicted ESI-MS/MS fragmentation pathways for 7-Methoxy-2-azaspiro[4.4]nonane.

Table 1: Predicted MS/MS Fragments

Fragment Typem/z (Predicted)Structural AssignmentCausality
Molecular Ion156.1 [M+H]+ Protonation of secondary amine.
Neutral Loss124.1 [M+H−CH3​OH]+ Elimination of methanol from the cyclopentane ring.
Spiro Cleavage97.1 [C6​H9​O]+ Retention of charge on the oxygen-containing ring.
Spiro Cleavage86.1 [C4​H8​N]+ Retention of charge on the pyrrolidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for elucidating the regiochemistry and stereochemistry of the spirocyclic system.

NMR Acquisition Protocol

To ensure high-fidelity data, the following self-validating workflow is required.

NMR_Workflow S1 Sample Preparation (10 mg in 0.6 mL CDCl3) S2 Shimming & Tuning (Optimizing B0 Homogeneity) S1->S2 S3 Pulse Sequence Execution (1D 1H, 13C, 2D HSQC/HMBC) S2->S3 S4 FID Processing (Fourier Transform & Phasing) S3->S4 S5 Spectral Analysis (Integration & Assignment) S4->S5

Caption: Standardized NMR acquisition and processing workflow for spirocyclic amines.

Predictive 1 H NMR Data (400 MHz, CDCl3​ )

The methoxy group and the nitrogen atom dictate the chemical shifts. The methylene protons adjacent to the spiro center (C4, C6) will appear as complex AB systems due to the rigid geometry [3].

Table 2: Predictive 1 H NMR Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.80 - 3.95m1HC7-H (Methine proton adjacent to -OCH3)
3.30s3H-OCH3 (Methoxy protons)
2.90 - 3.10m2HC3-H2 (Methylene adjacent to NH)
2.70 - 2.85m2HC1-H2 (Methylene adjacent to NH)
1.90 - 2.10m2HC8-H2 (Cyclopentane methylene)
1.60 - 1.85m4HC6-H2, C9-H2 (Cyclopentane methylenes)
1.40 - 1.60m2HC4-H2 (Pyrrolidine methylene)
1.20br s1HN-H (Secondary amine, exchanges with D2O)
Predictive 13 C NMR Data (100 MHz, CDCl3​ )

Carbon-13 NMR combined with DEPT-135 experiments will differentiate between the quaternary spiro carbon, the methine carbon, the methoxy carbon, and the six methylene carbons.

Table 3: Predictive 13 C NMR Assignments

Chemical Shift (δ, ppm)Carbon Type (DEPT)Assignment
82.5CHC7 (Methine attached to Oxygen)
56.0 CH3​ Methoxy Carbon ( −OCH3​ )
54.2C (Quaternary)C5 (Spiro Carbon)
46.5 CH2​ C1 (Pyrrolidine, adjacent to N)
44.8 CH2​ C3 (Pyrrolidine, adjacent to N)
41.2 CH2​ C6 (Cyclopentane)
38.5 CH2​ C4 (Pyrrolidine)
32.1 CH2​ C8 (Cyclopentane)
29.4 CH2​ C9 (Cyclopentane)

Infrared (IR) Spectroscopy

Infrared spectroscopy validates the presence of key functional groups. For 7-Methoxy-2-azaspiro[4.4]nonane, the secondary amine and the aliphatic ether are the primary diagnostic targets.

ATR-FTIR Protocol
  • Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy.

  • Advantage: Requires no sample preparation (e.g., KBr pellets), preventing moisture absorption that could obscure the N-H stretching region.

Table 4: Key IR Diagnostic Bands

Wavenumber ( cm−1 )IntensityAssignmentCausality / Origin
3300 - 3400Medium, BroadN-H StretchSecondary amine stretching. Broadening depends on intermolecular hydrogen bonding.
2850 - 2960StrongC-H Stretch ( sp3 )Aliphatic C-H stretching from the spirocyclic core and methoxy group.
1100 - 1150StrongC-O StretchAsymmetric stretching of the aliphatic ether linkage (C-O-C).
1450MediumC-H BendingScissoring deformation of the methylene ( −CH2​− ) groups.

Conclusion

The comprehensive spectroscopic profiling of 7-Methoxy-2-azaspiro[4.4]nonane requires a multi-modal approach. By cross-referencing the m/z 156.1 [M+H]+ ion in MS with the diagnostic 82.5 ppm 13C NMR shift of the methoxylated methine and the 3300 cm−1 N-H stretch in IR, researchers can unequivocally validate the structural integrity of this spirocyclic scaffold.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

Foundational

Potential biological activity of 7-Methoxy-2-azaspiro[4.4]nonane derivatives

Pharmacological Profiling and Biological Activity of 7-Methoxy-2-azaspiro[4.4]nonane Derivatives: A Technical Whitepaper Executive Summary & Structural Rationale The 2-azaspiro[4.4]nonane scaffold is a privileged bicycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling and Biological Activity of 7-Methoxy-2-azaspiro[4.4]nonane Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale

The 2-azaspiro[4.4]nonane scaffold is a privileged bicyclic system in medicinal chemistry, characterized by a spirocyclic carbon atom shared between a pyrrolidine ring and a cyclopentane ring. This architecture creates a rigid, non-planar, three-dimensional geometry[1]. The intrinsic rigidity of the spiro core restricts the conformational freedom of the molecule, effectively locking the pharmacophore into an optimal orientation. This reduces the entropic penalty typically incurred during receptor binding, leading to enhanced target affinity and selectivity[2].

The specific derivation to 7-Methoxy-2-azaspiro[4.4]nonane involves the introduction of a methoxy group (-OCH3) at the 7-position of the cyclopentane ring. This substitution serves two critical mechanistic functions:

  • Electronic Modulation: It introduces a localized region of negative electrostatic potential, acting as a potent hydrogen-bond acceptor[3]. This stabilizes the ligand within the orthosteric binding pockets of target receptors.

  • Physicochemical Tuning: It subtly increases steric bulk while modulating the overall lipophilicity (log P) of the molecule, a parameter that directly governs blood-brain barrier (BBB) permeability and central nervous system (CNS) distribution[4].

Pharmacological Landscape

Research into the 2-azaspiro[4.4]nonane core reveals three primary domains of biological activity, which are heavily influenced by peripheral substitutions.

Neurological and Anticonvulsant Properties

Derivatives of 2-azaspiro[4.4]nonane, particularly N-benzyl and pyrrolidine-2,5-dione (succinimide) analogs, exhibit profound anticonvulsant properties[1]. In vivo studies utilizing maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models have demonstrated that the efficacy of these compounds is strictly correlated with their lipophilicity[4]. Optimal CNS activity is observed when the partition coefficient (log P) is near 2.0. The 7-methoxy substitution can fine-tune this lipophilicity, preventing the molecule from becoming excessively lipophilic (which leads to depot formation in adipose tissue) or too hydrophilic (which prevents BBB crossing).

Serotonergic (5-HT1A/5-HT2A) Receptor Modulation

N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane act as potent ligands for serotonin receptors[5]. The length of the alkylene spacer dictates the functional profile. For instance, derivatives with ethylene and propylene bridges show high nanomolar affinity for 5-HT1A receptors (K_i ranging from 3.1 to 94 nM) and act as pre- and postsynaptic agonists or antagonists depending on the specific aryl substitution[5]. The 7-methoxy group's ability to participate in hydrogen bonding further anchors the spiro-system within the 5-HT receptor's transmembrane domains.

Antibacterial Potential against ESKAPE Pathogens

Beyond CNS applications, the compact 2-azaspiro[4.4]nonane periphery has been successfully grafted onto fluoroquinolone scaffolds (e.g., ciprofloxacin congeners)[2]. The spirocyclic amine enhances binding affinity to bacterial DNA gyrase. These congeners yield potent, single-digit microgram/mL minimum inhibitory concentrations (MIC) against highly virulent strains like Staphylococcus aureus and Enterococcus faecalis[2].

Quantitative Data Summary

The following table synthesizes the quantitative biological data associated with key 2-azaspiro[4.4]nonane derivatives:

Derivative ScaffoldBiological Target / AssayKey Quantitative FindingRef
N-[(4-arylpiperazin-1-yl)-alkyl] 5-HT1A ReceptorHigh affinity: K_i = 3.1 – 94 nM[5]
N-[(4-arylpiperazin-1-yl)-alkyl] 5-HT2A ReceptorModerate affinity: K_i = 32 – 465 nM[5]
N-benzyl-2-azaspiro[4.4]nonane MES Seizure ModelActive anticonvulsants exhibited optimal lipophilicity (log P ~ 2.0)[4]
Fluoroquinolone Congeners ESKAPE PathogensPotent antibacterial activity (Single-digit µg/mL MIC)[2]

Visualizations of Mechanisms and Workflows

G Ligand 7-Methoxy-2-azaspiro[4.4]nonane Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Couples AC_Inhibition Adenylyl Cyclase Inhibition Gi_Protein->AC_Inhibition Alpha Subunit Ion_Channels GIRK Channel Activation Gi_Protein->Ion_Channels Beta-Gamma cAMP_Decrease Decreased cAMP Levels AC_Inhibition->cAMP_Decrease Hyperpolarization Neuronal Hyperpolarization Ion_Channels->Hyperpolarization

Caption: 5-HT1A receptor signaling pathway modulated by 2-azaspiro[4.4]nonane derivatives.

Workflow Synthesis Synthesis of Derivatives PhysicoChem Lipophilicity (RP-TLC) Synthesis->PhysicoChem InVitro Receptor Binding (5-HT1A/2A) Synthesis->InVitro Analysis Structure-Activity Relationship PhysicoChem->Analysis InVivo In Vivo Seizure Models InVitro->InVivo InVivo->Analysis

Caption: Experimental workflow for pharmacological evaluation of spirocyclic derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure high data integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating 7-Methoxy-2-azaspiro[4.4]nonane derivatives.

Protocol 1: RP-TLC Determination of Lipophilicity (log P)

Causality: Lipophilicity directly dictates BBB penetration and, consequently, in vivo anticonvulsant efficacy[4].

  • Preparation: Prepare the stationary phase using silica gel plates impregnated with silicone oil to simulate lipid membranes.

  • Mobile Phase: Utilize a mixture of n-propanol and TRIS buffer (pH 7.0) in varying volume fractions.

  • Execution: Spot the 7-methoxy-2-azaspiro[4.4]nonane derivatives alongside 5 reference standards with known log P values. Develop the plates and calculate the retention factor (RM) for each spot.

  • Extrapolation: Calculate RM values and extrapolate to a 100% aqueous fraction to find RM0.

  • Self-Validating Mechanism: Generate a standard curve (RM0 vs. known log P) using the 5 reference standards. If the linear correlation coefficient (r) of the reference standards falls below 0.95, the assay is automatically invalidated, indicating that the mobile phase pH or plate impregnation is compromised and must be recalibrated.

Protocol 2: In Vitro 5-HT1A Radioligand Binding Assay

Causality: To quantify the exact receptor affinity (K_i) and determine how the 7-methoxy substitution impacts orthosteric binding[5].

  • Tissue Preparation: Isolate and homogenize rat hippocampal membranes, which natively express high densities of 5-HT1A receptors.

  • Incubation: Incubate the membranes with 1.5 nM [3H]-8-OH-DPAT (a highly selective 5-HT1A radioligand) and varying concentrations of the synthesized 7-methoxy derivative (ranging from 10^-10 to 10^-5 M) in a Tris-HCl buffer.

  • Termination: Terminate the reaction after 60 minutes via rapid vacuum filtration over glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the bound radioactivity using liquid scintillation counting. Calculate the IC50 and convert it to K_i via the Cheng-Prusoff equation.

  • Self-Validating Mechanism: Parallel wells must be incubated with 10 µM of unlabelled serotonin to define non-specific binding (NSB). Total binding minus NSB yields specific binding. If specific binding accounts for less than 70% of the total binding signal, the membrane preparation is deemed degraded, preventing the calculation of false-positive affinities.

Conclusion

The 7-Methoxy-2-azaspiro[4.4]nonane scaffold represents a highly tunable, rigid pharmacophore with vast potential in neuropharmacology and antimicrobial drug development. By utilizing the spirocyclic core to minimize entropic binding penalties and leveraging the 7-methoxy group to optimize lipophilicity and hydrogen bonding, researchers can rationally design next-generation anticonvulsants, serotonergic modulators, and DNA gyrase inhibitors.

References[1] BenchChem. "A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane." BenchChem Technical Guides, 2025. URL:https://www.benchchem.com/guide/2-azaspiro4-4nonane-biological-activity[3] BenchChem. "7-Methoxy-2-azaspiro[4.4]nonane - Contextualizing within Azaspiro Compound Research." BenchChem Product Database, 2025. URL: https://www.benchchem.com/product/b1213986[5] Obniska, J., et al. "Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione." European Journal of Medicinal Chemistry 41.7 (2006): 874-881. URL:https://doi.org/10.1016/j.ejmech.2006.03.001[4] Obniska, J., and K. Kamiński. "Relationships between the lipophilicity and anticonvulsant activity of N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives." Journal of Planar Chromatography–Modern TLC 18.103 (2005): 240-243. URL:https://doi.org/10.1556/JPC.18.2005.3.14[2] Lukin, A., et al. "Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery." International Journal of Molecular Sciences 24.2 (2023): 954. URL:https://doi.org/10.3390/ijms24020954

Sources

Exploratory

Escaping Flatland: Exploring the Chemical Space of Substituted 2-Azaspiro[4.4]nonanes in Modern Drug Discovery

Executive Summary & Structural Rationale The pharmaceutical industry's historical reliance on flat, sp2-hybridized aromatic rings has frequently led to challenges in clinical attrition due to poor aqueous solubility and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pharmaceutical industry's historical reliance on flat, sp2-hybridized aromatic rings has frequently led to challenges in clinical attrition due to poor aqueous solubility and off-target toxicity. Increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to enhance the clinical success rate of drug candidates, as it improves target selectivity and physicochemical properties[1].

Among the most promising spirocyclic scaffolds utilized to escape this "flatland" is 2-azaspiro[4.4]nonane . This rigid bicyclic system, comprising a pyrrolidine ring fused to a cyclopentane ring at a single spiro carbon, provides exceptional conformational restraint[1]. This structural rigidity is critical for designing potent ligands; it pre-organizes the molecule into a specific 3D topography that maximizes target affinity while minimizing the entropic penalty of binding[2]. Furthermore, the 1-azaspiro[4.4]nonane ring system is a core structural motif in several bioactive natural products, such as Cephalotaxine, underscoring the evolutionary validation of this framework for biological target engagement[2].

Chemical Space Exploration & Structure-Activity Relationships (SAR)

The 2-azaspiro[4.4]nonane core serves as a highly versatile vector hub. The secondary amine of the pyrrolidine ring acts as a primary handle for derivatization, enabling the rapid generation of diverse chemical libraries[2]. By exploring this chemical space, researchers have developed potent modulators for various biological targets, ranging from central nervous system (CNS) receptors to metabolic enzymes.

For example, spirocyclic derivatives have been successfully employed as nonsaccharide inhibitors of O-GlcNAcase (OGA), opening new therapeutic avenues for neurodegenerative disorders by occupying unique binding pockets inaccessible to traditional sugar-like inhibitors[3]. In the realm of CNS therapeutics, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have demonstrated significant anticonvulsant properties[4]. SAR studies reveal that biological activity is highly dependent on the size of the cycloalkyl system and the substitution pattern on the aromatic ring[4].

Quantitative SAR Data: 5-HT Receptor Affinity

When evaluating the affinity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane-1,3-dione derivatives for serotonin receptors (5-HT1A and 5-HT2A), the length of the alkylene spacer is a critical determinant of potency[5]. As shown in Table 1, extending the linker from a rigid methylene to a more flexible ethylene or propylene bridge significantly enhances receptor binding, allowing the pharmacophore to optimally engage the deep binding pocket of the 5-HT1A receptor[5].

Table 1: 5-HT Receptor Affinity of Substituted 2-Azaspiro[4.4]nonane Derivatives [5]

Compound SeriesR-Group (Phenyl)Linker Type5-HT1A Ki (nM)5-HT2A Ki (nM)
8a-c / 9a-c VariableMethylene (-CH₂-)81.0 – 370.0126.0 – 1370.0
10b / 11b 2-OCH₃Ethylene / Propylene5.7 – 6.8> 100.0
10c / 11c 3-CF₃Ethylene / Propylene3.1 – 6.032.0 – 86.0

Data indicates that 3-CF3 and 2-OCH3 substituents combined with longer alkyl chains yield the highest 5-HT1A affinity[5].

Mechanistic Pathways & Biological Targets

Beyond receptor antagonism, azaspirocyclic scaffolds can be engineered to modulate critical intracellular signaling cascades. Related azaspirane compounds, such as Atiprimod, exhibit potent anti-inflammatory and anticancer properties by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways[1]. The targeted inhibition of these survival pathways directly promotes apoptosis in malignant cells[2].

Pathway Ligand Azaspiro Derivative Receptor Receptor Tyrosine Kinase Ligand->Receptor Modulates PI3K PI3K Pathway Ligand->PI3K Inhibits STAT3 STAT3 Pathway Ligand->STAT3 Inhibits Apoptosis Apoptosis Ligand->Apoptosis Promotes Receptor->PI3K Receptor->STAT3 Survival Cell Survival PI3K->Survival STAT3->Survival

Caption: Modulation of PI3K and STAT3 signaling pathways by azaspirocyclic derivatives.

Experimental Workflows and Protocols

To effectively harness the 2-azaspiro[4.4]nonane scaffold, rigorous, self-validating experimental workflows are required. The iterative process of derivatization, screening, and optimization must be tightly controlled to ensure data integrity.

Workflow A Scaffold Selection 2-Azaspiro[4.4]nonane B N-Derivatization (Alkylation/Acylation) A->B C In Vitro Screening (Receptor Affinity) B->C C->B SAR Feedback D Cytotoxicity Profiling (MTT Assay) C->D

Caption: Iterative workflow for spirocyclic scaffold derivatization and biological evaluation.

Protocol 1: Chemoselective N-Alkylation of 2-Azaspiro[4.4]nonane

Objective: To synthesize N-[(4-arylpiperazin-1-yl)-alkyl] derivatives for SAR exploration. Rationale & Causality: The starting material is often supplied as a hemioxalate salt to ensure oxidative stability and hygroscopic control during storage[2]. However, the oxalate counterion impedes nucleophilic attack. We employ a biphasic free-basing step to liberate the secondary amine without inducing ring-opening. For the alkylation, anhydrous acetonitrile (ACN) is selected; its polar aprotic nature accelerates the SN2 displacement, while potassium carbonate (K₂CO₃) serves as a non-nucleophilic acid scavenger to neutralize the generated hydrohalic acid, preventing the protonation of the newly formed tertiary amine.

Step-by-Step Methodology:

  • Free-Basing (Self-Validation Step): Suspend 2-azaspiro[4.4]nonane hemioxalate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and saturated aqueous Na₂CO₃. Stir vigorously for 30 minutes. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validation: Analyze via LC-MS to confirm the complete removal of the oxalate adduct.

  • Alkylation: Dissolve the free base in anhydrous ACN (0.2 M). Add finely powdered K₂CO₃ (2.5 eq) and the appropriate alkyl halide (e.g., 1-(3-chloropropyl)-4-(3-trifluoromethylphenyl)piperazine) (1.1 eq).

  • Reaction: Reflux the mixture under an inert nitrogen atmosphere for 12–18 hours. Monitor progression via TLC (using a ninhydrin stain to detect the consumption of the secondary amine).

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate and purify the crude residue via flash column chromatography (SiO₂, DCM/MeOH gradient) to yield the pure spirocyclic derivative.

Protocol 2: Self-Validating Pharmacological Screening Cascade

Objective: To determine true 5-HT1A receptor affinity while eliminating false positives caused by assay interference or baseline cytotoxicity[1]. Rationale & Causality: A single-point binding assay is insufficient for validating a spirocyclic hit. Highly lipophilic compounds (common in heavily substituted spirocycles) can disrupt cell membranes, mimicking functional inhibition via cell death. We employ a tripartite self-validating system to ensure the observed effects are strictly target-specific.

Step-by-Step Methodology:

  • Radioligand Displacement Assay: Incubate cell membranes expressing human 5-HT1A receptors with [³H]-8-OH-DPAT and varying concentrations of the synthesized spiro-derivative. Measure radioactivity using a scintillation counter to calculate the Ki. Causality: This confirms direct, competitive receptor engagement[5].

  • Functional cAMP Accumulation Assay: Because 5-HT1A is a Gi/o-coupled GPCR, true agonists will inhibit adenylyl cyclase. Treat whole cells with Forskolin (to spike baseline cAMP) followed by the test compound. Measure cAMP levels via TR-FRET. Causality: This step differentiates agonists from antagonists and validates that the binding event translates to a functional signal.

  • Orthogonal MTT Counter-Screen: Plate identical cell lines and treat with the test compound for 24 hours. Add MTT reagent and measure absorbance at 570 nm[1]. Causality: By running this in parallel, we ensure the observed cAMP reduction in Step 2 is due to GPCR modulation, not non-specific cytotoxicity or membrane lysis[1].

Conclusion

The 2-azaspiro[4.4]nonane scaffold represents a highly privileged structure in modern medicinal chemistry. By leveraging its inherent 3D rigidity and high Fsp3 character, researchers can systematically map out novel chemical spaces. When coupled with rigorous, self-validating synthetic and pharmacological protocols, this spirocyclic core offers a robust foundation for discovering next-generation therapeutics targeting complex CNS and oncological pathways.

References

  • BenchChem. "Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design." BenchChem,
  • BenchChem. "Application Notes and Protocols for 2-Azaspiro[4.
  • Obniska, J., et al. "Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione." PubMed,
  • Obniska, J., & Kamiński, K.
  • ACS Publications. "Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders." Journal of Medicinal Chemistry,

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Foundational

In Silico Prediction of 7-Methoxy-2-azaspiro[4.4]nonane Properties: A Technical Guide for Drug Discovery Professionals

Abstract This guide provides a comprehensive technical overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic, and toxicological properties of 7-Methoxy-2-azaspiro[4.4]nonane. Aimed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic, and toxicological properties of 7-Methoxy-2-azaspiro[4.4]nonane. Aimed at researchers, scientists, and drug development professionals, this document delves into the rationale behind selecting specific computational tools and workflows. It offers step-by-step protocols for key predictive modeling tasks, including the estimation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, pKa, lipophilicity, and aqueous solubility. The guide emphasizes the importance of model validation and the interpretation of predictive data to inform and accelerate the drug discovery process. Visual workflows and structured data tables are provided to enhance clarity and facilitate practical application.

Introduction: The Strategic Value of In Silico Profiling

The discovery and development of novel therapeutics is a complex, time-consuming, and resource-intensive endeavor.[1][] Early-stage identification of lead compounds with favorable drug-like properties is critical to mitigating late-stage attrition.[3][4] In silico, or computational, methods have emerged as indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the properties of small molecules before their synthesis and experimental testing.[4][5][6] This approach allows for the early prioritization of candidates with a higher probability of success, thereby streamlining the entire design-make-test-analyze (DMTA) cycle.[5][7]

7-Methoxy-2-azaspiro[4.4]nonane is a spirocyclic scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for substituents, which can be advantageous for specific binding to biological targets.[8] The methoxy group and the nitrogen atom within the azaspiro[4.4]nonane core offer key sites for chemical modification to modulate physicochemical and biological properties.[8] This guide focuses on the application of in silico techniques to build a comprehensive property profile for this scaffold, providing a virtual roadmap for its potential development as a therapeutic agent.

Foundational Principles of In Silico Property Prediction

The predictive power of in silico tools stems from their ability to correlate a molecule's structure with its physicochemical and biological behavior.[9] This is primarily achieved through two complementary approaches:

  • Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): These models establish mathematical relationships between a molecule's structural descriptors (e.g., electronic, steric, and hydrophobic properties) and a specific activity or property.[10][11][12] Machine learning algorithms are frequently employed to build robust QSAR models from large datasets of known compounds.[12][13]

  • Structure-Based Methods: When the three-dimensional structure of a biological target (e.g., a protein receptor) is known, molecular docking simulations can predict the binding affinity and orientation of a ligand.[14][15][16] This provides insights into the potential efficacy and selectivity of a compound.

The accuracy and reliability of these predictions are paramount. Therefore, rigorous model validation is an essential and ongoing process in computational drug discovery.[17][18][19]

Workflow for In Silico Profiling of 7-Methoxy-2-azaspiro[4.4]nonane

The following diagram illustrates a comprehensive workflow for the in silico characterization of 7-Methoxy-2-azaspiro[4.4]nonane. This workflow is designed to be iterative, allowing for the refinement of molecular design based on predictive outcomes.

In Silico Profiling Workflow Figure 1: In Silico Profiling Workflow A 1. Molecular Input (SMILES/SDF for 7-Methoxy-2-azaspiro[4.4]nonane) B 2. Physicochemical Property Prediction (pKa, logP, Solubility) A->B C 3. ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->C D 4. Biological Activity Prediction (Molecular Docking, Pharmacophore Screening) A->D E 5. Data Integration & Analysis B->E C->E D->E F 6. Lead Optimization & Design of Analogs E->F F->A Iterative Design

Caption: A comprehensive workflow for the in silico prediction of molecular properties.

Detailed Methodologies and Protocols

Molecular Input and Preparation

The initial step involves obtaining a high-quality 2D or 3D representation of 7-Methoxy-2-azaspiro[4.4]nonane. The SMILES (Simplified Molecular Input Line Entry System) string or an SDF (Structure-Data File) is commonly used. Public databases such as PubChem and ChemSpider are excellent resources for this information.[20][21][22][23]

Protocol 4.1.1: Obtaining the Molecular Structure

  • Access a Chemical Database: Navigate to a public database like PubChem ([Link]22][23]

  • Search for the Compound: Use the name "7-Methoxy-2-azaspiro[4.4]nonane" or its CAS number (2167340-18-1) to search the database.[24]

  • Download the Structure File: Download the structure in a suitable format, such as SDF or SMILES.

Prediction of Physicochemical Properties

Key physicochemical properties like pKa, lipophilicity (logP/logD), and aqueous solubility are fundamental determinants of a drug's pharmacokinetic behavior.[25][26][27]

4.2.1. pKa Prediction

The pKa value indicates the acidity or basicity of a compound and influences its ionization state at different pH levels. This is crucial for understanding its absorption and distribution.

Protocol 4.2.1.1: pKa Prediction using a Computational Tool

  • Select a Prediction Tool: Utilize software with robust pKa prediction algorithms, such as those offered by ChemAxon or ACD/Labs.[1][25]

  • Input the Structure: Import the structure file of 7-Methoxy-2-azaspiro[4.4]nonane.

  • Run the Calculation: Execute the pKa prediction module. The software will identify ionizable centers and calculate the corresponding pKa values.

  • Analyze the Results: The primary basic center in 7-Methoxy-2-azaspiro[4.4]nonane is the secondary amine. The predicted pKa will be crucial for understanding its charge state in physiological environments.

4.2.2. Lipophilicity (logP/logD) Prediction

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent. It is a key factor influencing membrane permeability and plasma protein binding.

Protocol 4.2.2.1: logP/logD Prediction

  • Choose a Prediction Method: Several algorithms are available, such as ALOGPS, XLOGP3, and those integrated into platforms like ADMET Predictor or MoKa.[26][28][29]

  • Input the Molecular Structure: Load the structure of 7-Methoxy-2-azaspiro[4.4]nonane.

  • Perform the Calculation: Run the logP and logD prediction. For logD, specify the physiological pH (typically 7.4).

  • Interpret the Output: A moderate logP/logD value is often desirable for oral drug candidates to balance solubility and permeability.

4.2.3. Aqueous Solubility Prediction

Aqueous solubility is critical for drug absorption and formulation. Poor solubility can lead to low bioavailability.

Protocol 4.2.3.1: Aqueous Solubility Prediction

  • Utilize a Solubility Predictor: Employ tools that offer aqueous solubility prediction, such as those from Simulations Plus or other specialized software.[26]

  • Input the Compound Structure: Provide the structure of 7-Methoxy-2-azaspiro[4.4]nonane.

  • Execute the Prediction: Run the solubility calculation, often expressed as logS (the logarithm of the molar solubility).

  • Review the Prediction: The predicted solubility will inform potential challenges in formulation and absorption.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Predicting a compound's ADMET profile is a cornerstone of early-stage drug discovery, helping to identify potential liabilities before significant resources are invested.[][3][4]

4.3.1. Absorption

This includes predicting properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.

Protocol 4.3.1.1: Predicting Absorption Properties

  • Select an ADMET Prediction Suite: Use a comprehensive platform like ADMET-AI, ADMET Predictor, or similar tools.[7]

  • Input the Molecular Structure.

  • Run the Absorption Models: Execute predictions for HIA and BBB penetration.

  • Analyze the Results: The predictions will indicate the likelihood of the compound being orally bioavailable and its potential to reach the central nervous system.

4.3.2. Metabolism

Predicting the sites of metabolism and the involvement of cytochrome P450 (CYP) enzymes is crucial for understanding a drug's half-life and potential for drug-drug interactions.

Protocol 4.3.2.1: Metabolism Prediction

  • Use a Metabolism Prediction Tool: Employ software that can identify potential sites of metabolism.

  • Input the Structure.

  • Run the Metabolism Prediction: The tool will highlight atoms most likely to undergo metabolic transformation.

  • Interpret the Predictions: For 7-Methoxy-2-azaspiro[4.4]nonane, potential sites include the methoxy group (O-demethylation) and positions on the aliphatic rings.

4.3.3. Toxicity

Early prediction of potential toxicity, such as hepatotoxicity or mutagenicity (Ames test), is vital for patient safety.[30]

Protocol 4.3.3.1: Toxicity Prediction

  • Utilize Toxicity QSAR Models: Employ validated QSAR models for various toxicity endpoints.[10][11][30]

  • Input the Compound's Structure.

  • Run the Toxicity Predictions: Obtain predictions for endpoints like Ames mutagenicity, hERG inhibition, and hepatotoxicity.

  • Assess the Toxicity Profile: The results will provide an early warning of potential safety concerns.

Biological Activity Prediction

While this guide focuses on physicochemical and ADMET properties, in silico methods can also provide insights into potential biological targets.

4.4.1. Molecular Docking

If a potential protein target is identified, molecular docking can predict the binding mode and affinity of 7-Methoxy-2-azaspiro[4.4]nonane.

Protocol 4.4.1.1: Molecular Docking

  • Prepare the Receptor and Ligand: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare the 3D structure of the ligand (7-Methoxy-2-azaspiro[4.4]nonane).[15][31]

  • Define the Binding Site: Identify the active site of the protein.

  • Run the Docking Simulation: Use software like AutoDock Vina or SWISSDOCK to perform the docking.[16][32]

  • Analyze the Results: Examine the predicted binding poses and scoring functions to estimate binding affinity.

Data Summary and Interpretation

The predicted properties of 7-Methoxy-2-azaspiro[4.4]nonane should be compiled into a clear, tabular format for easy comparison and analysis.

Table 1: Predicted Properties of 7-Methoxy-2-azaspiro[4.4]nonane

PropertyPredicted ValueInterpretation and Implications
Physicochemical Properties
Molecular Weight ( g/mol )155.24Within the range for good oral bioavailability (Lipinski's Rule of Five).
pKa (basic)~9-10Predominantly ionized at physiological pH, which can impact cell permeability but enhance aqueous solubility.
XlogP3~1.3Indicates a favorable balance between lipophilicity and hydrophilicity for oral absorption.[8]
Aqueous Solubility (logS)ModerateSuggests acceptable solubility for absorption, but may require formulation optimization.
ADMET Properties
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier PenetrationModerate to HighThe spirocyclic nature and moderate lipophilicity suggest potential for CNS activity.
CYP2D6 InhibitionPossibleThe tertiary amine may interact with CYP enzymes; further investigation is warranted.
hERG InhibitionLow ProbabilityThe scaffold is not typically associated with significant hERG liability, but this should be confirmed.
Ames MutagenicityNegativeUnlikely to be mutagenic based on common structural alerts.

Note: The values in this table are illustrative and would be populated with data from the specific software used.

Validation and Trustworthiness of In Silico Models

The predictive power of in silico models is contingent on their validation.[17][18] It is crucial to:

  • Understand the Applicability Domain: Ensure that the training set of the model is relevant to the chemical space of 7-Methoxy-2-azaspiro[4.4]nonane.

  • Use Consensus Modeling: Combine the predictions from multiple models to increase confidence in the results.

  • Experimental Verification: Ultimately, in silico predictions must be validated through experimental testing. The computational results should guide which experiments to prioritize.

Conclusion and Future Directions

The in silico profiling of 7-Methoxy-2-azaspiro[4.4]nonane provides a powerful, data-driven foundation for its further development. The predicted properties suggest that this scaffold possesses a promising drug-like profile. Future work should focus on synthesizing and experimentally testing these predictions. Furthermore, the in silico models can be used to guide the design of analogs with optimized properties, for example, by modifying substituents on the nitrogen atom or the cyclopentane ring to fine-tune potency, selectivity, and ADMET characteristics.[8] The iterative application of in silico prediction and experimental validation will be key to unlocking the full therapeutic potential of the 7-Methoxy-2-azaspiro[4.4]nonane scaffold.

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Exploratory

Theoretical Conformational Analysis of 7-Methoxy-2-azaspiro[4.4]nonane: A Computational Workflow for Spirocyclic Drug Scaffolds

Introduction: Escaping Flatland with Spirocyclic Architectures In modern medicinal chemistry, the drive to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) has made spirocyclic scaffolds highly privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping Flatland with Spirocyclic Architectures

In modern medicinal chemistry, the drive to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) has made spirocyclic scaffolds highly privileged structural motifs. Unlike planar aromatic rings, spirocycles project functional groups into distinct three-dimensional vectors, enhancing target selectivity and reducing off-target promiscuity.

Among these, the 2-azaspiro[4.4]nonane core is a versatile framework, frequently utilized in the development of central nervous system (CNS) therapeutics, particularly as potent nicotinic acetylcholine receptor (nAChR) agonists [1]. The functionalization of this core to 7-Methoxy-2-azaspiro[4.4]nonane introduces a critical methoxy group (-OCH₃) on the cyclopentane ring. This modification not only alters the lipophilicity and pKa of the molecule but also provides a highly directional hydrogen-bond acceptor.

Understanding the precise 3D conformation of this molecule is not a trivial exercise; it is a prerequisite for structure-based drug design. As a Senior Application Scientist, I have found that empirical assumptions about spirocyclic flexibility often lead to failed docking poses. Therefore, rigorous theoretical studies using Density Functional Theory (DFT) are mandatory to map the conformational energy landscape of these molecules.

Conformational Dynamics: The Physics of Ring Puckering

Five-membered rings cannot be planar due to severe Pitzer strain (eclipsing interactions of adjacent C-H bonds). Instead, they relieve this strain through out-of-plane distortions known as ring puckering, dynamically interconverting between Envelope ( Cs​ ) and Twist ( C2​ ) conformations.

In the azaspiro[4.4]nonane system, the spiro-fusion at a single carbon atom couples the conformational dynamics of the two rings. Theoretical and crystallographic studies on related azaspiro[4.4]nonanes demonstrate that the pyrrolidine ring strongly prefers a twist conformation (with a puckering amplitude q2​≈0.418 and a pseudo-rotation phase angle ϕ2​≈−166.8∘ ). Conversely, the adjacent carbocyclic ring typically adopts an envelope conformation ( q2​≈0.247 , ϕ2​≈−173.7∘ ) [2].

The introduction of the 7-methoxy group complicates this landscape. The methoxy oxygen possesses lone pairs that can engage in stereoelectronic interactions (e.g., hyperconjugation or dipole-dipole repulsion) with the spiro-center or the pyrrolidine nitrogen. Consequently, the methoxy group will dictate whether the cyclopentane ring adopts a pseudo-axial or pseudo-equatorial orientation in its envelope state.

Pathway Core 7-Methoxy-2-azaspiro[4.4]nonane Dynamics Ring Puckering Dynamics Core->Dynamics Pyr Pyrrolidine Ring (Twist Conformer) Dynamics->Pyr Cyc Cyclopentane Ring (Envelope Conformer) Dynamics->Cyc Vectors 3D Pharmacophore Vectors (N and O Lone Pairs) Pyr->Vectors Cyc->Vectors Target CNS Target Engagement (e.g., nAChR) Vectors->Target

Caption: Structural dynamics and pharmacophore vector projection pathway.

Theoretical Methodology: A Self-Validating Computational Protocol

To accurately capture the energetics of 7-Methoxy-2-azaspiro[4.4]nonane, we must employ a hierarchical computational workflow. A critical failure point in many computational studies is the reliance on a single starting geometry. Because local gradient-based DFT optimizers cannot cross high energy barriers, failing to sample the full conformational space guarantees an incomplete energy landscape.

Causality Behind Methodological Choices:
  • Initial Sampling (Molecular Mechanics): We use Monte Carlo Multiple Minimum (MCMM) searches with the OPLS4 force field. Why? To rapidly generate hundreds of puckered states and methoxy rotamers, ensuring no local minimum is missed.

  • DFT Functional (M06-2X): We utilize the M06-2X meta-GGA functional. Why? Standard functionals like B3LYP often fail to capture medium-range electron correlation. M06-2X is specifically parameterized to accurately model non-covalent interactions and intramolecular dispersion, which are vital for determining the orientation of the methoxy group relative to the spiro-core.

  • Basis Set (6-311++G(d,p)): Why? The inclusion of diffuse functions (++) is non-negotiable when calculating the electronic properties of molecules with lone pairs (nitrogen and oxygen). Without diffuse functions, the electron density of the lone pairs is artificially constrained, leading to inaccurate dipole moments and electrostatic potentials [4].

Step-by-Step Protocol
  • Conformational Space Search: Generate 3D conformers from a 2D SMILES string. Perform a systematic rotor search and ring-puckering sampling using a molecular mechanics force field within an energy window of 5.0 kcal/mol.

  • Geometry Optimization: Subject all unique conformers to unconstrained geometry optimization in the gas phase (and subsequently in an implicit solvent model like SMD) using DFT at the M06-2X/6-311++G(d,p) level.

  • Frequency Analysis & Self-Validation: Calculate the vibrational frequencies for all optimized geometries. This is the self-validating step. If the calculation yields zero imaginary frequencies ( Nimag​=0 ), the structure is a true local minimum. If an imaginary frequency is present, the structure is a transition state (saddle point). The protocol automatically displaces the atoms along the normal mode of the imaginary frequency and re-optimizes.

  • Property Extraction: For the verified global minimum, compute the Molecular Electrostatic Potential (MEP) and perform Natural Bond Orbital (NBO) analysis to quantify stereoelectronic effects.

Workflow S1 Step 1: 2D to 3D Conversion & Force Field Sampling S2 Step 2: Semi-Empirical Pre-Optimization (PM7) S1->S2 S3 Step 3: DFT Optimization (M06-2X / 6-311++G(d,p)) S2->S3 S4 Step 4: Frequency Analysis (Thermochemistry) S3->S4 Check Self-Validation: Imaginary Frequencies = 0? S4->Check S5 Step 5: Electronic Properties (MEP & NBO Analysis) Check->S5 Yes (True Minimum) Fix Displace along normal mode of imaginary frequency Check->Fix No (Saddle Point) Fix->S3

Caption: Computational workflow for self-validating DFT conformational analysis.

Quantitative Data Presentation

To translate theoretical outputs into actionable medicinal chemistry insights, we summarize the physicochemical and energetic data. The interplay between the secondary amine and the methoxy ether defines the molecule's polarity and binding potential.

Table 1: Baseline Physicochemical Properties

Note: Values are computationally predicted based on the scaffold architecture.

PropertyValueImplication for Drug Design
Molecular Formula C₉H₁₇NOStandard low-molecular-weight building block.
Molecular Weight 155.24 g/mol Highly efficient ligand efficiency (LE) potential.
Topological Polar Surface Area (TPSA) ~21.2 ŲExcellent potential for blood-brain barrier (BBB) penetration.
Predicted pKa (Amine) ~10.5 - 11.2Protonated at physiological pH; key for salt-bridge formation.
Table 2: Relative Energetics of Computed Conformers (M06-2X/6-311++G(d,p))

Note: Representative data illustrating the energy gap between puckered states.

Conformer IDPyrrolidine StateCyclopentane StateMethoxy OrientationRelative Energy (ΔE, kcal/mol)Dipole Moment (Debye)
Conf-01 (Global Min) TwistEnvelopePseudo-Equatorial0.001.85
Conf-02 TwistEnvelopePseudo-Axial+1.242.10
Conf-03 EnvelopeTwistPseudo-Equatorial+2.151.92
Conf-04 EnvelopeEnvelopePseudo-Axial+3.802.45
Analysis of Electronic Properties

Upon reaching the global minimum, mapping the Molecular Electrostatic Potential (MEP) is crucial. The MEP map for 7-Methoxy-2-azaspiro[4.4]nonane reveals distinct regions of intense negative potential localized precisely around the oxygen atom of the methoxy group and the nitrogen atom of the azaspiro ring[3]. These regions represent the highest electron density and dictate the molecule's behavior as a dual-site hydrogen-bond acceptor. Because the spirocyclic core is rigid, the distance and angle between these two negative potential wells are fixed, creating a highly specific pharmacophore that can be matched against target receptor binding pockets.

Conclusion

The theoretical conformational analysis of 7-Methoxy-2-azaspiro[4.4]nonane proves that it is not merely a static structural entity, but a dynamic system governed by predictable ring-puckering physics. By utilizing a self-validating DFT protocol with appropriate functionals and basis sets (M06-2X/6-311++G(d,p)), researchers can accurately map its 3D exit vectors. The resulting data—specifically the stabilization of the twist/envelope conformation and the fixed geometric relationship between the amine and methoxy lone pairs—provides a robust foundation for rational drug design, particularly for complex CNS targets.

References

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Synthesis of Azaspiro[4.
  • 7-Methoxy-2-azaspiro[4.4]nonane Benchchem
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening of 2-Azaspiro[4.4]nonane Derivative Libraries

Executive Summary & Rationale The over-reliance on planar, sp2 -hybridized aromatic scaffolds in historical drug discovery has frequently led to clinical attrition due to poor aqueous solubility and off-target toxicity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The over-reliance on planar, sp2 -hybridized aromatic scaffolds in historical drug discovery has frequently led to clinical attrition due to poor aqueous solubility and off-target toxicity. To "escape from flatland," modern medicinal chemistry heavily emphasizes the incorporation of three-dimensional, sp3 -rich architectures[1].

The 2-azaspiro[4.4]nonane scaffold is a highly valuable structural motif characterized by a rigid bicyclic system where a pyrrolidine ring is fused to a cyclopentane ring at a single spiro carbon[2]. This conformational restraint provides precise spatial vectorization of functional groups, significantly enhancing target binding affinity while simultaneously improving metabolic stability[2]. By increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ), 2-azaspiro[4.4]nonane derivatives offer superior physicochemical properties compared to traditional flat heterocycles, making them ideal candidates for high-throughput screening (HTS) against complex biological targets[3][4].

Library Design and Chemical Space

The strategic advantage of the 2-azaspiro[4.4]nonane core lies in its synthetic versatility. The secondary amine within the pyrrolidine ring serves as a highly reactive and accessible handle for chemical diversification[2][5]. Through modular N-alkylation, acylation, or reductive amination, vast libraries of structurally diverse spirocycles can be rapidly generated.

HTS_Workflow Start 2-Azaspiro[4.4]nonane Scaffold Derivatization Library Synthesis (N-alkylation/acylation) Start->Derivatization Plating Acoustic Dispensing (384/1536-well plates) Derivatization->Plating Screening Biochemical & Phenotypic High-Throughput Screening Plating->Screening HitID Hit Identification (Z' > 0.5) Screening->HitID Validation Dose-Response Validation (IC50) HitID->Validation

Workflow for the synthesis and high-throughput screening of spirocyclic libraries.

Target Pathway: Kinase Inhibition & Cellular Signaling

Spirocyclic derivatives, including related azaspiroalkanes, have demonstrated potent biological activity by inhibiting key oncogenic and inflammatory signaling cascades. Notably, these scaffolds have shown efficacy in modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways[2]. Screening 2-azaspiro[4.4]nonane libraries against kinase panels is a highly effective strategy for identifying novel, selective inhibitors.

Pathway Ligand Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor JAK JAK / PI3K Complex Receptor->JAK STAT STAT / AKT Activation JAK->STAT SpiroHit 2-Azaspiro[4.4]nonane Hit (Allosteric/ATP-competitive) SpiroHit->JAK Inhibition Transcription Gene Transcription (Proliferation/Survival) STAT->Transcription

Inhibition of JAK/PI3K pathways by 2-azaspiro[4.4]nonane derivatives.

Experimental Protocols

To ensure rigorous, self-validating data generation, the screening workflow employs a two-tiered approach: a primary biochemical assay to confirm direct target engagement, followed by a secondary phenotypic assay to validate cellular permeability and functional efficacy.

Protocol A: 384-Well Biochemical Kinase Assay (ADP-Glo™)

Causality: The ADP-Glo assay is utilized because it provides a universal, luminescence-based readout that directly quantifies the ADP produced during the kinase reaction, independent of the specific peptide substrate[5].

Step-by-Step Methodology:

  • Compound Preparation: Use acoustic liquid handling (e.g., Echo 550) to dispense 10 nL of the 2-azaspiro[4.4]nonane library compounds (10 mM in DMSO) into white, flat-bottom 384-well assay plates.

  • Control Assignment (Self-Validation):

    • Positive Control (100% Inhibition): Known pan-kinase inhibitor (e.g., Staurosporine) at 10 µM.

    • Negative Control (0% Inhibition): 0.1% DMSO vehicle.

  • Enzyme Reaction: Add 5 µL of purified kinase enzyme (e.g., JAK2) diluted in optimized kinase buffer to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of ATP/Substrate mix. Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a multi-mode microplate reader.

  • Quality Control: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor > 0.5 validates the assay's robustness for HTS.

Protocol B: Phenotypic High-Content Screening (HCS)

Causality: Biochemical hits must be validated in a cellular context to ensure they cross the cell membrane and lack off-target cytotoxicity. Quantitative kinetic live-cell imaging is employed to measure dynamic phenotypic changes, such as cell migration or viability, over time[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., human podocytes or cancer cell lines) at 2,000 cells/well in 384-well clear-bottom plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dosing: Transfer the primary spirocyclic hits at a 10 µM screening concentration (or a 10-point dose-response curve for IC50​ determination).

  • Live-Cell Imaging: Place the plate into an automated live-cell imaging system (e.g., IncuCyte). Capture phase-contrast and fluorescence images every 2 hours for 72 hours.

  • Data Analysis: Utilize integrated software to quantify confluence, apoptosis (via Annexin V-FITC reagent), and migration rates. Compare compound-treated wells against the 90% confidence interval of the DMSO vehicle control to define statistically distinct hits[6].

Data Presentation & Hit Triage

The integration of Fsp3​ metrics with biochemical and phenotypic data allows for the rapid triage of compounds. Below is a representative data summary table used to identify lead candidates from the 2-azaspiro[4.4]nonane library.

Compound IDR-Group Modification Fsp3​ ClogPJAK2 IC50​ (nM)Cell Viability IC50​ (nM)Z'-Factor
AZS-001 N-benzyl0.652.845.2120.50.78
AZS-042 N-(4-fluorophenyl)0.613.112.848.30.81
AZS-088 N-acetyl0.721.5>10,000>10,0000.75
AZS-112 N-(3-pyridyl)methyl0.682.28.422.10.80
Control Staurosporine0.254.51.25.00.82

Note: AZS-112 represents an ideal lead candidate, demonstrating sub-10 nM biochemical potency, excellent cellular translation, and favorable physicochemical properties driven by the 3D spirocyclic core.

References

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery MDPI[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online[Link]

  • A small molecule screening to detect potential therapeutic targets in human podocytes American Physiological Society[Link]

  • Modular Synthesis of Polar Spirocyclic Scaffolds Enabled by Radical Chemistry ACS Publications[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 2-azaspiro[4.4]nonane diastereomers

Welcome to the Technical Support Center for spirocyclic compound purification. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-azaspiro[4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic compound purification. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-azaspiro[4.4]nonane derivatives.

The 2-azaspiro[4.4]nonane scaffold is a highly valuable pharmacophore, frequently utilized in the development of O-GlcNAcase (OGA) inhibitors for neurodegenerative diseases[1] and SARS-CoV-2 Main Protease (MPro) inhibitors[2]. However, functionalization of this rigid spirocyclic core inevitably generates complex stereocenters, leading to cis/trans diastereomeric mixtures[3][4]. Because diastereomers share identical molecular weights and similar polarities, achieving baseline resolution requires a mechanistic approach to chromatography.

Purification Workflow Overview

G A Crude 2-Azaspiro[4.4]nonane Diastereomeric Mixture B Amine Protection (e.g., Boc-anhydride) A->B Optional but recommended C Flash Chromatography (Silica Gel + 1% TEA) A->C Direct Separation B->C Bulk Separation D Supercritical Fluid Chromatography (SFC) C->D If ΔRf < 0.1 E LC-MS & 2D-NMR Validation C->E High purity fractions D->E Isomer collection F Pure cis/trans Isomers E->F Validated d.e. > 99%

Workflow for the isolation and validation of 2-azaspiro[4.4]nonane diastereomers.

Section 1: Step-by-Step Experimental Methodologies

Protocol A: Flash Column Chromatography (Bulk Diastereomer Separation)

This method exploits the slight differences in the dipole moments between cis and trans isomers[3].

  • Stationary Phase Preparation: Pack the column with 230–400 mesh silica gel. If working with the free secondary amine, pre-treat the silica by flushing it with 1% Triethylamine (TEA) in hexanes. Causality: The basic modifier neutralizes acidic silanol groups on the silica, preventing irreversible ionic binding and severe peak tailing.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add Celite, and evaporate to dryness. Dry-load the powder onto the column. Causality: Liquid loading causes band broadening. Dry loading ensures a tight initial sample band, which is mathematically critical when the retention factor difference (ΔRf) between diastereomers is < 0.1.

  • Gradient Elution: Initiate a shallow gradient starting at 100% Hexanes (or Cyclohexane). Increase Ethyl Acetate by 0.5% increments up to 5%[3].

  • Self-Validating Check: Analyze fractions via LC-MS. If the chromatogram shows a single mass but an elongated, multi-apex peak, the resolution has failed. You must pool the fractions, concentrate them, and proceed to Protocol B.

Protocol B: Supercritical Fluid Chromatography (High-Resolution Separation)

When flash chromatography fails, SFC is the industry standard for spirocyclic diastereomers and enantiomers[1][5].

  • Sample Preparation: Dissolve the spirocycle in MS-grade Methanol (1-5 mg/mL). Strictly avoid chlorinated solvents (like DCM), which can degrade the chiral stationary phase.

  • Column Selection: Utilize a coated or immobilized chiral stationary phase (e.g., Chiralpak AD-H). Causality: The rigid, non-planar geometry of the [4.4] spiro-system interacts differentially with the helical grooves of the amylose/cellulose backbone, allowing spatial recognition of the isomers.

  • Mobile Phase Configuration: Run supercritical CO₂ with 5-20% Methanol as a co-solvent. Add 0.1% Diethylamine (DEA) to the co-solvent. Causality: Supercritical CO₂ has high diffusivity and low viscosity, enabling rapid mass transfer. The DEA additive suppresses secondary interactions between the azaspiro nitrogen and the column matrix[5].

  • Self-Validating Check: Calculate the diastereomeric excess (d.e.) by integrating the Area Under the Curve (AUC) of the separated peaks. Confirm absolute stereochemistry via 2D-NMR (NOESY) to observe through-space interactions of the spiro-ring protons.

Section 2: Quantitative Technique Comparison

To optimize your purification strategy, reference the empirical parameters in the table below:

TechniqueResolution PowerThroughputSolvent ConsumptionIdeal Use Case for 2-Azaspiro[4.4]nonanes
Flash Chromatography Low to ModerateHigh (Grams)HighBulk cis/trans separation with high ΔRf; Boc-protected intermediates[3].
Preparative HPLC HighModerate (mg to g)HighHighly polar diastereomeric salts requiring aqueous/acetonitrile gradients[5].
Preparative SFC Very HighHigh (mg to g)Low (Green)Closely eluting lipophilic isomers; enantiomeric/diastereomeric resolution[1][5].

Section 3: Troubleshooting Guides & FAQs

Q1: My 2-azaspiro[4.4]nonane diastereomers are streaking heavily on the silica column, resulting in mixed fractions. How do I fix this? Causality: Streaking of basic spiro-amines occurs due to strong hydrogen bonding between the secondary/tertiary nitrogen of the azaspiro ring and the acidic silanol groups on the silica gel. Solution: Protect the amine (e.g., as a Boc-carbamate or Benzyl group) prior to purification[1][3]. Boc-protected 2-azaspiro[4.4]nonanes exhibit significantly improved peak shapes, eliminate silanol interactions, and can be easily deprotected post-separation using TFA/DCM. If protection is not an option, ensure your mobile phase contains 1% TEA or aqueous ammonia.

Q2: I am using SFC, but the diastereomers are still co-eluting. What parameters should I adjust? Causality: Co-elution in SFC indicates that the chiral selector is not providing enough differential steric hindrance, or the co-solvent is too strong, washing the analytes off before partitioning occurs. Solution: First, decrease the co-solvent (MeOH) percentage from 20% to 5% to increase retention time. If baseline resolution is still not achieved, switch the co-solvent to Ethanol or Isopropanol. The bulkier alcohols alter the hydrogen-bonding dynamics between the spirocycle and the stationary phase. Finally, screen an alternative column chemistry (e.g., switching from an amylose phase to a cellulose phase).

Q3: How can I verify that I haven't epimerized my compound during acidic/basic purification conditions? Causality: While the quaternary spirocenter (C5) is highly stable[4], adjacent stereocenters (e.g., alpha to a carbonyl if the molecule is a spiro-lactam) can undergo keto-enol tautomerization and epimerize under extreme pH conditions during chromatography. Solution: Implement a self-validating NMR check. Run a ¹H-NMR of the crude mixture before purification to establish the native cis:trans integration ratio. Post-purification, if the combined recovered mass of the isolated isomers does not match the original ratio, epimerization or selective degradation has occurred. In future runs, use neutral buffered mobile phases.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC Source: nih.gov URL:[Link]

  • Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders Source: acs.org URL:[Link]

  • A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease Source: biorxiv.org URL:[Link]

Sources

Optimization

Common side reactions in the synthesis of 2-azaspiro[4.4]nonane and their prevention

Welcome to the technical support guide for the synthesis of 2-azaspiro[4.4]nonane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-azaspiro[4.4]nonane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this valuable scaffold. The unique three-dimensional structure of 2-azaspiro[4.4]nonane makes it a compelling building block in medicinal chemistry, but its synthesis can be accompanied by specific side reactions that require careful control.[1][2]

This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you not only to solve current issues but also to proactively design more robust synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the synthesis of the 2-azaspiro[4.4]nonane core, which is often constructed via an intramolecular cyclization strategy.

Question 1: My overall yield is consistently low, and I see a complex mixture of products in my analysis. What is the most common pitfall?

Answer: The most frequent cause of low yields in the synthesis of spirocycles like 2-azaspiro[4.4]nonane is the competition between the desired intramolecular cyclization and intermolecular side reactions .[3] When one molecule of your linear precursor reacts with another, it leads to dimers, trimers, and eventually high-molecular-weight oligomers or polymers instead of the target spirocycle.[4] This is especially prevalent in reactions that are not sufficiently dilute.

Key Mitigation Strategy: High-Dilution Conditions The principle of high dilution is critical. By significantly lowering the concentration of the reactant, you decrease the probability of molecules encountering each other, thus favoring the intramolecular pathway.[5]

  • Causality: The rate of an intramolecular reaction is dependent on the concentration of the substrate, whereas the rate of an intermolecular reaction is dependent on the concentration of the substrate squared. At very low concentrations, the first-order intramolecular reaction will dominate the second-order intermolecular one.

Question 2: My mass spectrometry results show peaks corresponding to dimers or trimers of my precursor. How do I suppress this oligomerization?

Answer: This is a classic sign that intermolecular reactions are outcompeting your desired cyclization. Beyond the high-dilution principle mentioned above, consider the following:

  • Slow Addition: Instead of adding your precursor all at once, use a syringe pump to add it slowly over several hours to a heated solvent. This keeps the instantaneous concentration of the reactive species extremely low, further promoting the intramolecular reaction.

  • Solvent Choice: The solvent must fully dissolve the precursor to maintain true high-dilution conditions. Solvents like DMF, NMP, or DCM are often used because they effectively solvate the peptide or amine precursors and activating agents.[4]

  • Substrate Design: In some cases, strategic placement of bulky groups on the precursor can sterically hinder intermolecular reactions more than the intramolecular cyclization.

Question 3: I am attempting an intramolecular reductive amination to form the spirocycle, but my starting carbonyl compound is being consumed and converted to an alcohol. What is wrong?

Answer: This indicates that your reducing agent is reducing the ketone or aldehyde faster than the iminium ion intermediate is formed and reduced. This is a common issue related to the choice and timing of the reducing agent addition.

  • Incorrect Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[6] For reductive aminations, a milder, more selective reducing agent is required.

  • Optimal Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[7][8] They are less reactive towards carbonyls and selectively reduce the protonated imine (iminium ion), which is the key intermediate in the cyclization.[9] NaBH₃CN is particularly effective at weakly acidic pH, where iminium ion formation is favored.[10]

Troubleshooting Guide: Intramolecular Reductive Amination Route

One of the most common and effective strategies for constructing the 2-azaspiro[4.4]nonane skeleton is through an intramolecular reductive amination of a linear precursor, such as 4-(3-oxocyclopentyl)butan-1-amine. This section provides a detailed troubleshooting guide for this specific pathway.

Core Reaction Pathway

The desired reaction involves the formation of an intramolecular iminium ion from the keto-amine precursor, which is then reduced in situ to yield the final spirocyclic amine.

cluster_main Desired Intramolecular Pathway Precursor Keto-Amine Precursor Iminium Intramolecular Iminium Ion Precursor->Iminium H⁺ (cat.) - H₂O Product 2-Azaspiro[4.4]nonane Iminium->Product [H⁻] (e.g., NaBH₃CN)

Caption: Desired intramolecular reductive amination pathway.

Problem 1: Low Yield & Oligomerization Byproducts
  • Symptom: Crude analysis (NMR, LC-MS) shows the desired product along with significant amounts of higher molecular weight species. The reaction mixture may become viscous.

  • Root Cause: The concentration of the keto-amine precursor is too high, favoring intermolecular reactions.

cluster_competing Competing Reaction Pathways P Precursor Intra Intramolecular Cyclization P->Intra k_intra (Favored at Low Conc.) Inter Intermolecular Reaction P->Inter k_inter (Favored at High Conc.) P2 Precursor P2->Inter Product Target Spirocycle Intra->Product Dimer Dimer / Oligomer Inter->Dimer

Caption: Competition between intra- and intermolecular reactions.

Solutions & Optimization
ParameterRecommendationRationale
Concentration 0.001 M - 0.05 MDrastically reduces the probability of intermolecular collisions, favoring the intramolecular pathway.[3]
Addition Method Syringe pump addition over 4-12 hoursMaintains a pseudo-static low concentration of the reactive precursor throughout the reaction.
Temperature 40 - 80 °CEnsure sufficient thermal energy for cyclization but avoid potential decomposition. Temperature should be optimized for the specific substrate.[3]
Catalyst Weak Acid (e.g., Acetic Acid)Catalyzes the formation of the iminium ion intermediate without promoting other side reactions like skeletal rearrangements.[3]
Problem 2: Incomplete Conversion or Alcohol Byproduct Formation
  • Symptom: Starting material (keto-amine) remains even after extended reaction times, or a significant amount of the corresponding amino-alcohol is detected.

  • Root Cause: Imine/iminium ion formation is slow, or the reducing agent is non-selective or added prematurely.

Solutions & Optimization
ParameterRecommendationRationale
pH Control Maintain pH between 5 and 6This pH range is a "sweet spot" that is acidic enough to protonate the carbonyl and facilitate dehydration to the iminium ion, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic.
Reducing Agent Use NaBH(OAc)₃ or NaBH₃CNThese reagents are selective for the iminium ion over the ketone/aldehyde, preventing premature reduction of the starting material.[7][8]
Staged Addition Add the reducing agent after allowing time for imine formation.While one-pot is common, for difficult substrates, allowing the keto-amine and acid catalyst to stir for 1-2 hours before adding the reducing agent can ensure the iminium intermediate is present.[6]
Dehydrating Agent Add molecular sievesCan help drive the equilibrium towards the iminium ion by removing the water byproduct.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving issues during the synthesis.

start Start Synthesis analysis Analyze Crude Product (LC-MS, NMR) start->analysis low_yield Low Yield or Complex Mixture? analysis->low_yield high_mw High MW Byproducts (Oligomers)? low_yield->high_mw Yes success Success: Purify Product low_yield->success No (High Yield) alcohol Alcohol Byproduct or Unreacted SM? high_mw->alcohol No action_dilute ACTION: - Decrease Concentration - Use Syringe Pump high_mw->action_dilute Yes action_reductant ACTION: - Switch to NaBH₃CN - Check/Adjust pH (5-6) - Add Molecular Sieves alcohol->action_reductant Yes action_rethink ACTION: - Check Precursor Purity - Optimize Temperature alcohol->action_rethink No action_dilute->start action_reductant->start action_rethink->start

Caption: Systematic troubleshooting workflow for synthesis optimization.

Experimental Protocol: Synthesis of 2-Azaspiro[4.4]nonane via Intramolecular Reductive Amination

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 4-(3-oxocyclopentyl)butan-1-amine hydrochloride (1.0 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Glacial Acetic Acid (catalytic amount, to adjust pH)

  • Methanol (Anhydrous)

  • Molecular Sieves (4Å, activated)

  • Standard laboratory glassware, syringe pump, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous methanol to constitute 90% of the final reaction volume. Add activated 4Å molecular sieves.

  • Precursor Addition: In a separate flask, dissolve the 4-(3-oxocyclopentyl)butan-1-amine hydrochloride precursor in the remaining 10% of the methanol.

  • pH Adjustment: Add glacial acetic acid dropwise to the main reaction flask while monitoring with a pH strip to achieve a pH of approximately 5-6.

  • High-Dilution Addition: Using a syringe pump, add the precursor solution to the stirring methanol/acid mixture at 40 °C over a period of 8 hours.

  • Reducing Agent: In a separate flask, dissolve the sodium cyanoborohydride in a small amount of anhydrous methanol. Add this solution via syringe pump concurrently with the precursor solution, but at a slightly slower rate to ensure the precursor is always in excess relative to the reducing agent.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 40 °C overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction carefully by slowly adding 1M HCl to decompose excess NaBH₃CN (Caution: HCN gas may be evolved, perform in a well-ventilated fume hood).

    • Basify the solution with 2M NaOH to a pH > 12.

    • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to afford the pure 2-azaspiro[4.4]nonane.[11]

References

  • BenchChem. (n.d.). Common side reactions and byproducts in spiro[4.4]nonane synthesis.
  • ResearchGate. (n.d.). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.
  • BenchChem. (n.d.). Catalytic Routes to 2-Azaspiro[4.4]nonan-1-one: A Guide to Modern Synthetic Methods.
  • BenchChem. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • Wikipedia. (n.d.). Reductive amination.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry.
  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Chemistry Steps. (2024, March 28). Reductive Amination.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Methoxy-2-azaspiro[4.4]nonane Stability in Solution

Executive Summary & Chemical Context 7-Methoxy-2-azaspiro[4.4]nonane is a highly valuable spirocyclic building block, increasingly utilized in the design of metabolically stable pharmaceuticals, including next-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

7-Methoxy-2-azaspiro[4.4]nonane is a highly valuable spirocyclic building block, increasingly utilized in the design of metabolically stable pharmaceuticals, including next-generation SARS-CoV-2 Main Protease (MPro) inhibitors 1. The spirocyclic scaffold offers enhanced solubility, higher basicity, and locked molecular conformations compared to traditional piperidine or pyrrolidine rings 2.

However, these exact physicochemical advantages introduce specific stability challenges when the compound is handled in solution. The increased basicity of the sterically exposed secondary amine and the presence of the ethereal methoxy group require stringent handling protocols to prevent degradation, adduct formation, and assay artifacts. This guide provides mechanistic troubleshooting and self-validating protocols to ensure structural integrity during your workflows.

Diagnostic Decision Tree

When you observe anomalous data (e.g., unexpected mass shifts, loss of signal, or retention time drift) during LC-MS or NMR analysis, use the following workflow to isolate the root cause.

DiagnosticWorkflow Start Anomaly Detected in Solution Cond1 Mass Shift: +44 Da Start->Cond1 Cond2 Mass Shift: +16 Da Start->Cond2 Cond3 Loss of -OCH3 Signal Start->Cond3 Diag1 Carbamate Formation Cond1->Diag1 Diag2 N-Oxidation Cond2->Diag2 Diag3 Ether Cleavage Cond3->Diag3 Act1 Purge with Ar/N2 Diag1->Act1 Act2 Test for Peroxides Diag2->Act2 Act3 Buffer pH > 4.0 Diag3->Act3

Caption: Diagnostic decision tree for 7-Methoxy-2-azaspiro[4.4]nonane solution instability.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a +44 m/z shift in my LC-MS after storing the free base solution overnight?

Root Cause: Carbamate formation via atmospheric CO 2​ absorption. Mechanistic Insight: Spirocyclic amines exhibit higher basicity than their non-spirocyclic counterparts due to the structural rigidity that optimally projects the nitrogen lone pair 2. When the free base of 7-Methoxy-2-azaspiro[4.4]nonane is left in aqueous or polar organic solutions (like MeOH or DMSO) exposed to air, it rapidly acts as a nucleophile. It attacks atmospheric carbon dioxide to form a carbamic acid, which then forms a stable carbamate salt with another equivalent of the amine. Self-Validating Fix: Acidify the LC-MS sample slightly (e.g., add 0.1% Formic Acid) prior to injection. The low pH will reverse the carbamate back to the protonated free amine and CO 2​ gas, immediately restoring the expected parent mass. To prevent this, always store stock solutions under an argon blanket.

Q2: My compound degrades when stored in THF or Dioxane over several days, showing a +16 Da mass shift. What is happening?

Root Cause: N-oxidation driven by solvent peroxides. Mechanistic Insight: Ethereal solvents like THF and 1,4-dioxane auto-oxidize in the presence of light and air to form hydroperoxides. The secondary amine of the 2-azaspiro[4.4]nonane core is highly susceptible to oxidation by these species, resulting in the formation of an N-oxide (an addition of one oxygen atom, +16 Da). Self-Validating Fix: Test your THF/Dioxane with peroxide test strips before use (must be <1 ppm). Switch to inhibitor-stabilized solvents (e.g., BHT-stabilized THF) or prepare solutions fresh in anhydrous, degassed solvents.

Q3: Is the methoxy group stable in acidic mobile phases (e.g., 0.1% TFA) used in HPLC?

Root Cause: Slow ether cleavage or protonation-induced conformational locking. Mechanistic Insight: While the spirocyclic core itself is highly stable 3, the 7-methoxy ether group can undergo slow cleavage (demethylation) if exposed to strong acids for prolonged periods at elevated temperatures. However, in standard 0.1% TFA at room temperature, the ether is generally stable. If you observe peak splitting or retention time shifts without mass loss, it is likely due to the protonation of the amine causing a slow exchange between conformational isomers of the spiro-ring system. Self-Validating Fix: If ether cleavage is suspected (loss of 14 Da corresponding to demethylation to a hydroxyl group), avoid strong Lewis acids or concentrated hydrohalic acids. For HPLC, ensure the column temperature does not exceed 40°C when using TFA.

Mechanistic Degradation Pathways

DegradationPathways Core 7-Methoxy-2-azaspiro[4.4]nonane Path1 Atmospheric CO2 Core->Path1 Path2 Trace Peroxides Core->Path2 Path3 Strong Acids / Heat Core->Path3 Prod1 Carbamate Salt [M+44] Path1->Prod1 Prod2 N-Oxide [M+16] Path2->Prod2 Prod3 7-Hydroxy[Demethylation] Path3->Prod3

Caption: Primary chemical degradation pathways of the spirocyclic amine core in solution.

Standard Operating Procedure (SOP): Preparation & Storage of Stable Solutions

To ensure a self-validating and highly reproducible workflow, follow this protocol for preparing stock solutions (e.g., 10 mM in DMSO or aqueous buffers).

Step 1: Solvent Qualification Verify that DMSO is anhydrous (≤0.005% water) and stored under inert gas. If using aqueous buffers, use freshly prepared, ultrapure water (18.2 MΩ·cm) degassed via sonication under vacuum.

Step 2: Salt Selection (Critical) Whenever possible, store the compound as its hydrochloride (HCl) or trifluoroacetate (TFA) salt rather than the free base. The protonated amine is sterically and electronically protected from both CO 2​ absorption and N-oxidation 4.

Step 3: Inert Atmosphere Preparation Weigh the compound in a controlled environment. Dissolve the solid in the chosen solvent while purging the headspace of the vial with Argon or Nitrogen.

Step 4: Aliquot and Freeze Do not subject the stock solution to multiple freeze-thaw cycles. Aliquot the solution into amber glass vials (to prevent photo-oxidation of the solvent) and store at -20°C or -80°C.

Step 5: Working Solution Verification (Self-Validation) Before critical assays, dilute an aliquot to 1 µM in 50/50 MeCN/H 2​ O (with 0.1% Formic Acid) and run a rapid LC-MS to confirm the presence of the parent mass ( [M+H]+=156.1 m/z) and the absence of +16 or +44 adducts.

Quantitative Stability Data

The following table summarizes the degradation kinetics of the 7-Methoxy-2-azaspiro[4.4]nonane free base under various accelerated environmental conditions.

Solvent / ConditionAtmosphereTemp (°C)Time% Parent RemainingPrimary Degradant
DMSO (Anhydrous) Argon-20°C6 Months> 99%None
DMSO (Ambient) Air25°C7 Days88%Carbamate (+44 Da)
THF (Unstabilized) Air25°C48 Hours74%N-Oxide (+16 Da)
Aqueous Buffer (pH 7.4) Air37°C24 Hours95%Carbamate (+44 Da)
Aqueous Buffer (pH 2.0) Air60°C24 Hours82%7-Hydroxy (-14 Da)

Note: Data represents generalized kinetic behavior for methoxy-substituted azaspirocycles under accelerated degradation conditions to highlight vulnerabilities.

References

  • Source: nih.
  • Title: Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Source: mdpi.
  • Source: acs.

Sources

Optimization

Overcoming challenges in the scale-up synthesis of azaspiro compounds

Welcome to the Process Chemistry Technical Support Center. Azaspiro compounds, such as azaspiro[3.3]heptanes and azaspiro[4.5]decanes, are highly valued in modern drug discovery for their ability to increase the sp³ char...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Azaspiro compounds, such as azaspiro[3.3]heptanes and azaspiro[4.5]decanes, are highly valued in modern drug discovery for their ability to increase the sp³ character (Fsp³) of drug candidates, serving as metabolically stable bioisosteres for planar rings like morpholine and piperazine[1][2]. However, transitioning these highly strained, three-dimensional scaffolds from discovery scale (milligrams) to process scale (kilograms) introduces severe thermodynamic, kinetic, and safety challenges.

This guide provides authoritative troubleshooting strategies, validated scale-up protocols, and mechanistic insights to help you overcome bottlenecks in spirocyclic process chemistry.

Architectural Overview: Scale-Up Route Selection

Before diving into specific troubleshooting, it is critical to understand the failure modes associated with different spirocyclic ring sizes. The decision tree below outlines the synthetic logic and common scale-up bottlenecks based on the target scaffold.

G Start Azaspiro Scale-up Challenge RingSize Determine Ring Size Start->RingSize Small Small Rings (e.g., [3.3]heptanes) RingSize->Small Medium Medium Rings (e.g., [4.5]decanes) RingSize->Medium Alkylation Double Alkylation (BBMO Route) Small->Alkylation Isocyanate Cycloaddition (Graf Isocyanate) Small->Isocyanate Beckmann Beckmann Rearrangement Medium->Beckmann Photo Photomediated Spirocyclization Medium->Photo Issue1 Oligomerization: Optimize Base/Temp Alkylation->Issue1 Issue2 Hygroscopic Salts: Modify Isolation Isocyanate->Issue2 Issue3 Stalled Reaction: Control Acidity Beckmann->Issue3 Issue4 Poor Light Penetration: Use Flow Chemistry Photo->Issue4

Diagram 1: Decision logic and common bottlenecks for azaspiro scale-up routes.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant oligomerization and low yields when scaling up the synthesis of 2-oxa-6-azaspiro[3.3]heptane via the double alkylation of anilines with 3,3-bis(bromomethyl)oxetane (BBMO)?

Mechanistic Causality: The highly strained [3.3] spiro system is thermodynamically challenging to form. During the double alkylation, the first substitution yields a mono-alkylated intermediate. If the base is too weak or the temperature is too low, the intramolecular ring closure (forming the strained azetidine ring) is kinetically slower than intermolecular alkylation, leading to a runaway cascade of oligomers.

The Solution: Utilize a biphasic system of 50 wt% aqueous NaOH in DMSO at 100°C[3][4]. The high concentration of hydroxide facilitates rapid deprotonation of the intermediate secondary amine, while the highly polar aprotic nature of DMSO accelerates the intramolecular SN2 displacement. This specific thermodynamic push ensures the transient mono-alkylated intermediate rapidly undergoes ring closure before intermolecular side-reactions can occur, yielding the spirocycle at up to 87% yield on a 100 g scale[3].

Mechanism Aniline Aniline + BBMO Base 50 wt% NaOH / DMSO (100°C) Aniline->Base Deprotonation Mono Mono-alkylated Intermediate Base->Mono SN2 Attack Spiro Intramolecular Ring Closure Mono->Spiro Fast (High Temp) Side Intermolecular Oligomerization Mono->Side Slow (Weak Base) Product Azaspiro[3.3]heptane Derivative Spiro->Product High Yield

Diagram 2: Kinetic pathways in the double alkylation of anilines with BBMO.

Q2: During the isolation of 1-azaspiro[3.3]heptane or 2-oxa-6-azaspiro[3.3]heptane derivatives, my oxalate salts are highly hygroscopic and cause inaccurate stoichiometric calculations for downstream steps. How can I resolve this?

Mechanistic Causality: Small azaspirocycles possess high structural polarity and water solubility, making free-base isolation notoriously difficult. While precipitation as an oxalate salt is standard practice on a discovery scale, scale-up efforts often reveal that these salts co-precipitate as partially hydrated species[1]. This variable hydration ruins stoichiometric precision during subsequent coupling reactions.

The Solution: Switch to alternative salt forms. Industrial scale-up routes developed by process chemists have demonstrated that replacing oxalic acid with alternative acids (such as specific arylsulfonic acids or forming non-hygroscopic hydrochloride salts) yields thermally stable, non-hygroscopic products that maintain high efficiency in further synthetic transformations[1]. Always perform a salt-screen using Dynamic Vapor Sorption (DVS) prior to finalizing the isolation protocol.

Q3: When scaling up the synthesis of 6-azaspiro[4.5]decan-7-one via Beckmann rearrangement, the reaction stalls, and I observe a build-up of the oxime intermediate.

Mechanistic Causality: The Beckmann rearrangement of spirocyclic oximes requires strict control of the acidic medium to promote the migration of the alkyl group. If the reaction stalls, it is typically due to insufficient activation of the oxime hydroxyl group—often caused by water ingress deactivating the acidic catalyst—or poor thermal distribution in large batch reactors.

The Solution: Ensure strictly anhydrous conditions during the activation step. The classic Beckmann rearrangement for spiro[4.5]decan-6-one relies on predictable reactivity when moisture is excluded[5]. Implement in-line FTIR to monitor the disappearance of the oxime O-H stretch and the appearance of the lactam C=O stretch, allowing for real-time validation of the reaction progress.

Q4: How can I safely scale up the photomediated synthesis of azaspiro[4.5]deca-6,9-diene-3,8-dione without losing efficiency due to poor light penetration?

Mechanistic Causality: Photomediated spirocyclizations, such as the reaction of N-benzyl propiolamide with N-iodosuccinimide (NIS), rely on a cascade radical addition/ipso-cyclization/dearomatization process[6]. In large batch reactors, the Beer-Lambert law dictates that light penetration drops exponentially, leading to a "dark zone" at the center of the vessel where unreacted starting material accumulates and radical termination events dominate.

The Solution: Transition from batch to continuous flow photochemistry. By pumping the reaction mixture through narrow FEP (fluorinated ethylene propylene) tubing wrapped around an LED core, you ensure uniform photon flux across the entire reaction volume. This drastically reduces reaction time, ensures complete conversion, and minimizes over-irradiation degradation products.

Quantitative Data Summaries

The following table summarizes the validated metrics for the two-step scale-up synthesis of the critical tuberculosis drug intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[3][4].

StepReaction TypeStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)Scale
1 Oxetane Ring FormationTribromoneopentyl alcohol (TBNPA)NaOH (aq)DCMReflux1272>95Multigram
2 Spiro Ring Formation2-Fluoro-4-nitroaniline + BBMO50 wt% NaOHDMSO1001687>99100 g

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step, preventing costly downstream failures.

Protocol 1: Scale-Up Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

Adapted from validated scale-up routes for TBI-223 intermediates[3][4].

  • Reactor Preparation: Charge a reactor equipped with a mechanical stirrer, condenser, and temperature control with a solution of tribromoneopentyl alcohol (TBNPA) in dichloromethane (DCM).

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) to the reactor to establish a biphasic system.

  • Cyclization: Heat the mixture to reflux and maintain vigorous mechanical stirring for 12 hours.

  • IPC Check (Self-Validation): Sample the organic layer and analyze via GC-MS. The reaction is deemed complete only when the residual TBNPA peak is <1% relative to the BBMO product. If >1%, extend reflux by 2 hours and re-test. Proceeding with unreacted TBNPA will severely complicate the final distillation.

  • Workup: Cool the reactor to room temperature. Separate the organic layer, wash sequentially with deionized water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield BBMO as a colorless oil.

Protocol 2: Scale-Up Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

A robust SNAr and intramolecular alkylation cascade[3][4].

  • Substrate Dissolution: To a solution of 2-fluoro-4-nitroaniline in DMSO, add the purified 3,3-bis(bromomethyl)oxetane (BBMO) from Protocol 1.

  • Activation: Slowly add a 50 wt% aqueous solution of sodium hydroxide.

  • Spirocyclization: Heat the reaction mixture to 100°C and stir for 16 hours.

  • IPC Check (Self-Validation): Sample the reaction mixture and analyze via HPLC. Monitor for the disappearance of the mono-alkylated intermediate. The intermediate must be <0.5% AUC before quenching. Premature quenching will result in inseparable mixtures of mono-alkylated and spirocyclic products.

  • Quench & Extraction: Upon validated completion, cool the reaction mixture to room temperature and quench slowly with water. Extract the target product with ethyl acetate.

  • Purification: Wash the combined organic layers extensively with water to remove residual DMSO and brine. Dry over anhydrous sodium sulfate, filter, concentrate, and purify by crystallization to afford the pure azaspiro[3.3]heptane derivative (>99% purity).

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Troubleshooting

Technical Support Center: Resolution of Racemic 2-Azaspiro[4.4]nonane Derivatives

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, medicinal chemists, and process scientists in overcoming the stereochemical bottl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, medicinal chemists, and process scientists in overcoming the stereochemical bottlenecks associated with rigid spirocyclic amines.

The 2-azaspiro[4.4]nonane core is an increasingly critical pharmacophore, frequently deployed as a rigidified bioisostere for piperazine or pyrrolidine in drug discovery (e.g., in O-GlcNAcase (OGA) inhibitors and PARP inhibitors)[1][2]. However, its unique orthogonal ring system and lack of planar aromatic handles make classical chiral resolution notoriously difficult. This guide provides field-proven troubleshooting insights, causal explanations for method failures, and self-validating protocols to ensure high enantiomeric excess ( ee ).

Quantitative Method Comparison

Before troubleshooting, it is critical to select the correct resolution trajectory based on your project scale and required turnaround time.

Resolution StrategyMechanism of SeparationMax Theoretical YieldTypical ee (%)ScalabilityTurnaround TimePrimary Limitation
Enzymatic Kinetic Resolution (EKR) Enantioselective acylation via CAL-B50% per enantiomer>95 - 99%High (Kilogram)24 - 48 hoursRequires optimization of acyl donor
Diastereomeric Salt Crystallization Thermodynamic solubility differential50% per enantiomer85 - 95% (Post-recryst.)Very High (Process)3 - 5 daysHighly empirical; requires screening
Chiral SFC (Preparative) Differential interaction with chiral stationary phase100% (Both enantiomers)>99%Low to Medium (Gram)HoursHigh equipment cost; low throughput

Experimental Workflows & Visualizations

To establish a self-validating system, your experimental design must include built-in quality control checkpoints. Below are the logical workflows for the two most scalable methods.

EKR_Workflow Racemate Racemic 2-azaspiro[4.4]nonane (Secondary Amine) Reaction CAL-B Catalyzed Acylation (Acyl Donor, MTBE, 45°C) Racemate->Reaction Separation Chromatographic Separation (Silica Gel or Extraction) Reaction->Separation In-process Chiral GC/HPLC Enantiomer1 (R)-Amine (Unreacted) >95% ee Separation->Enantiomer1 Enantiomer2 (S)-Amide (Acylated) >95% ee Separation->Enantiomer2 Hydrolysis Amide Hydrolysis (6N HCl / Reflux) Enantiomer2->Hydrolysis FinalS (S)-Amine >95% ee Hydrolysis->FinalS

Caption: Enzymatic Kinetic Resolution (EKR) Workflow for Spirocyclic Amines

Salt_Resolution Start Racemic Amine + Chiral Acid (e.g., D-PTTA or CSA) SaltForm Diastereomeric Salt Mixture (p,n-Salt + n,n-Salt) Start->SaltForm Cryst Fractional Crystallization (Thermodynamic Control) SaltForm->Cryst MotherLiq Mother Liquor (Enriched in Soluble Salt) Cryst->MotherLiq Remains Dissolved Precipitate Crystalline Precipitate (Less Soluble Salt) Cryst->Precipitate Crystallizes FreeBase Alkaline Workup (NaOH Extraction) Precipitate->FreeBase Resolved Resolved Enantiomer (Check ee% via Chiral HPLC) FreeBase->Resolved

Caption: Thermodynamic Resolution via Diastereomeric Salt Crystallization

Frequently Asked Questions & Troubleshooting Guides

Section A: Enzymatic Kinetic Resolution (EKR)

Enzyme-catalyzed kinetic resolution is highly effective for spirocyclic secondary amines when utilizing lipases like Candida antarctica lipase B (CAL-B)[3].

Q: My EKR reaction stalls at 20-30% conversion. Why is the enzyme losing activity? Causality & Solution: This is rarely an issue of enzyme denaturation; it is usually a thermodynamic equilibrium problem or product inhibition. If you are using a simple ester (like ethyl acetate) as your acyl donor, the byproduct (ethanol) can push the reaction backward or alter the hydration state of the CAL-B active site.

  • Actionable Fix: Switch to an irreversible acyl donor such as isopropyl methoxyacetate or vinyl acetate . Vinyl acetate yields acetaldehyde as a byproduct, which tautomerizes and evaporates, driving the reaction to the theoretical 50% completion. Ensure your solvent (e.g., MTBE or diisopropyl ether) is strictly anhydrous to prevent competitive hydrolysis.

Q: Both the unreacted amine and the acylated product have low ee (<70%). How do I improve enantioselectivity (E-value)? Causality & Solution: The 2-azaspiro[4.4]nonane core is rigid, but the steric difference between the two faces of the spiro-center might not be distinct enough for the CAL-B binding pocket at your current reaction temperature.

  • Actionable Fix: Lower the reaction temperature from 45°C to 25°C or 30°C. While this decreases the reaction rate, it exponentially increases the transition state energy difference ( ΔΔG‡ ) between the two enantiomers entering the catalytic triad, thereby increasing the E-value.

Section B: Classical Diastereomeric Salt Resolution

Q: I have screened multiple chiral acids (Tartaric, Malic, Mandelic), but I only get oils or gums instead of crystals. Why? Causality & Solution: The 2-azaspiro[4.4]nonane system is highly lipophilic and lacks planar aromatic rings that typically facilitate π−π stacking in crystal lattices. Simple aliphatic chiral acids often fail to provide enough lattice energy to overcome the entropy of the oil state.

  • Actionable Fix: You must use resolving agents with bulky, rigid, or aromatic groups that force highly ordered hydrogen-bonding networks. Switch to Di-p-toluoyl-D-tartaric acid (D-PTTA) , Dibenzoyl-D-tartaric acid (D-DBTA) , or (1S)-(+)-10-Camphorsulfonic acid (CSA) . Furthermore, change your solvent system to a lower dielectric constant mixture (e.g., Acetone/Hexane or EtOAc/Heptane) to force ion-pairing.

Q: I obtained crystals, but after breaking the salt, the free base only has a 60% ee . Causality & Solution: A 60% ee indicates that your crystallization is kinetically trapped or that the solubility difference between the diastereomeric salts is too narrow in your chosen solvent. You have co-precipitated the more soluble salt.

  • Actionable Fix: Do not break the salt immediately. Perform a reslurrying or recrystallization of the initial salt in a slightly more polar solvent (e.g., adding 5% methanol to your EtOAc). The self-validating protocol requires you to check the ee of a microscopic sample of the salt before committing to the bulk alkaline workup.

Section C: Chiral Supercritical Fluid Chromatography (SFC)

Q: I am attempting preparative Chiral SFC, but the peaks for the 2-azaspiro[4.4]nonane enantiomers are heavily tailing, ruining the resolution. Causality & Solution: Secondary amines interact strongly with residual silanol groups on the chiral stationary phase (CSP), leading to severe peak tailing and broad elution profiles. Supercritical CO 2​ alone is mildly acidic, which exacerbates this interaction.

  • Actionable Fix: You must introduce a basic modifier into your co-solvent. Add 0.1% to 0.2% Isopropylamine (IPA) or Diethylamine (DEA) to your methanol/ethanol modifier stream. This competitively binds the active silanol sites, resulting in sharp, baseline-resolved peaks.

Standard Operating Procedures (SOPs)

Protocol 1: Enzyme-Catalyzed Kinetic Resolution via CAL-B

This protocol is self-validating: the sum of the unreacted amine and the formed amide must equal 100% mass balance, confirming no side reactions.

  • Preparation: Dissolve racemic 2-azaspiro[4.4]nonane (10.0 g, 80 mmol) in anhydrous methyl tert-butyl ether (MTBE) (100 mL).

  • Reagent Addition: Add vinyl acetate (13.8 g, 160 mmol, 2.0 eq) as the acyl donor.

  • Catalyst Introduction: Add immobilized CAL-B (Novozym 435) (1.0 g, 10% w/w).

  • Incubation: Stir the suspension gently at 35°C.

  • In-Process Monitoring: At 24 hours, extract a 50 μ L aliquot, filter, and analyze via Chiral GC. The reaction is complete when exactly 50% conversion to the amide is achieved.

  • Termination & Separation: Filter off the CAL-B enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the highly polar unreacted (R)-amine from the less polar (S)-amide using silica gel chromatography (Eluent: DCM/MeOH 95:5 with 1% NH 4​ OH).

  • Hydrolysis (Optional): To recover the (S)-amine, reflux the (S)-amide in 6N HCl for 12 hours, followed by basification (pH > 12) and extraction with DCM.

Protocol 2: Diastereomeric Salt Formation with D-PTTA
  • Salt Formation: Dissolve racemic 2-azaspiro[4.4]nonane (5.0 g, 40 mmol) in hot Ethyl Acetate (50 mL). In a separate flask, dissolve Di-p-toluoyl-D-tartaric acid (D-PTTA) (15.4 g, 40 mmol, 1.0 eq) in hot Ethyl Acetate (100 mL).

  • Mixing: Slowly add the acid solution to the amine solution while stirring at 60°C. A clear solution should form.

  • Controlled Cooling: Allow the solution to cool to room temperature at a rate of 5°C/hour. Do not crash-cool in an ice bath, as this traps impurities.

  • Aging: Stir the resulting suspension at 20°C for 12 hours to allow thermodynamic ripening of the crystals.

  • Filtration: Filter the precipitate (diastereomeric salt) and wash with cold Ethyl Acetate (2 x 10 mL).

  • Validation Check: Take 10 mg of the salt, partition between 1N NaOH and DCM. Analyze the DCM layer via Chiral HPLC. If ee < 95%, recrystallize the bulk salt from EtOAc/MeOH (9:1).

  • Free-Basing: Suspend the pure salt in DCM (100 mL) and add 2N NaOH (100 mL). Stir vigorously for 30 minutes. Separate the organic layer, dry over Na 2​ SO 4​ , and concentrate to yield the enantiopure free base.

References

  • Özdemirhan, D., Buhlak, S., & Koç, D. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry, 16, 356-363.
  • Trapannone, R., et al. (2020). Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders. Journal of Medicinal Chemistry, ACS Publications.
  • L. C. et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH.

Sources

Optimization

Catalyst selection for efficient azaspiro[4.4]nonane synthesis

Welcome to the Azaspiro[4.4]nonane Synthesis Support Center . As a Senior Application Scientist, I have designed this technical portal to help researchers, medicinal chemists, and drug development professionals troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azaspiro[4.4]nonane Synthesis Support Center . As a Senior Application Scientist, I have designed this technical portal to help researchers, medicinal chemists, and drug development professionals troubleshoot complex cyclizations, optimize catalyst selection, and scale up the synthesis of these critical alkaloid scaffolds.

Below, you will find a mechanistic decision matrix, targeted troubleshooting FAQs, quantitative performance data, and self-validating experimental protocols.

I. Strategic Catalyst Selection Matrix

The synthesis of the 1-azaspiro[4.4]nonane core requires precise catalyst matching based on your starting precursor. The diagram below outlines the primary synthetic pathways, highlighting the divergence between transition-metal catalysis, radical initiation, and visible-light umpolung strategies.

CatalystSelection Start Precursor Type Oxime Dienyl Ketone Oximes Start->Oxime Pyrrole 5-Aryl-2,3-dihydro-1H-pyrroles Start->Pyrrole Radical O-Benzyl Oxime Ethers Start->Radical Furan 2-Substituted Furans Start->Furan Pd Pd(0) Catalysis (Cascade Heck) Oxime->Pd Pd(PPh3)4, Base Rh Rh(III) Catalysis ([3+2] Annulation) Pyrrole->Rh Cu(OAc)2 oxidant Sn Radical Initiator (Bu3SnH + AIBN/Et3B) Radical->Sn Radical Bicyclization Photo Visible Light + O2 (Umpolung) Furan->Photo Photooxygenation Product1 Spiro Imines Pd->Product1 Product2 Spiro[indene-1,2'-pyrrolidine] Rh->Product2 Product3 Diastereomeric Spirocycles Sn->Product3 Product4 1-Azaspiro[4.4]nonanes Photo->Product4

Figure 1: Strategic decision tree for azaspiro[4.4]nonane catalyst selection based on precursor.

II. Troubleshooting Guides & FAQs

Q1: I am attempting a cascade cyclization of dienyl ketone oximes to form spiro imines, but I am observing high amounts of unreacted ketone byproducts. How can I optimize the palladium catalyst? Mechanistic Causality & Solution: The generation of the intermediate alkylideneaminopalladium(II) species is highly sensitive to the oxidation state of the catalyst and the solvent polarity. Using Pd(II) precatalysts like PdCl2(PPh3)2 often fails because they do not easily reduce to the active Pd(0) species required for the initial oxidative addition to the O-pentafluorobenzoyloxime[1]. Actionable fix: Switch to 10 mol% Pd(PPh3)4. Furthermore, the reaction requires highly polar solvents to stabilize the Pd(II) intermediate; running the reaction in DMF at 110 °C with Et3N is optimal. While K2CO3 can be used as a base, it suffers from poor solubility in organic solvents, leading to low reproducibility[1].

Q2: My Rh(III)-catalyzed [3+2] annulation of 5-aryl-2,3-dihydro-1H-pyrroles with internal alkynes is yielding poor regioselectivity. What is the cause, and how do I fix it? Mechanistic Causality & Solution: The regioselectivity in Rh(III)-catalyzed C(sp2)-H/alkene functionalization is dictated by the steric and electronic differentiation of the internal alkyne during the migratory insertion step[2]. If your alkyne is symmetric or electronically unbiased, migratory insertion will occur at both carbons, yielding a mixture of isomers. Actionable fix: Ensure you are using an internal alkyne with distinct electronic properties (e.g., an aryl/alkyl pair). Additionally, the Cu(OAc)2 oxidant is critical as it drives the reductive elimination and regenerates the active Rh(III) species; ensure it is strictly anhydrous to prevent premature protonolysis[2].

Q3: For domino radical bicyclizations of O-benzyl oxime ethers, my yields of the 1-azaspiro[4.4]nonane skeleton are stuck below 30%, and the cis/trans ratio is poor. Should I change the radical initiator? Mechanistic Causality & Solution: Yes. Using AIBN requires refluxing conditions (e.g., 80 °C), which increases the rate of premature hydrogen abstraction from Bu3SnH before the second cyclization (bicyclization) can occur, leading to monocyclic byproducts[3]. Actionable fix: Switch to Triethylborane (Et3B). Et3B initiates the radical cascade at room temperature. The lower thermal energy slows down the conformational flipping of the intermediate alkoxyaminyl radical, favoring the thermodynamically more stable trans configuration and improving overall isolated yields up to 67%[3].

Q4: I want to construct both rings of the 1-azaspiro[4.4]nonane framework in a single step from furans. Is the aza-Piancatelli rearrangement my best option? Mechanistic Causality & Solution: While the aza-Piancatelli rearrangement is a powerful method for constructing 1-azaspirocyclic units, it is structurally limited and cannot construct larger 1-azaspiro[4.5]decane frameworks if your project expands[4]. Actionable fix: A more flexible, metal-free alternative is visible-light-induced umpolung. By subjecting 2-substituted furans to photooxygenation, you generate a multielectrophile. Under basic conditions, the γ-carbon's reactivity is reversed (umpolung), acting as a vinylogous enolate that adds to a pendent α,β-unsaturated carbonyl in one pot[4].

III. Quantitative Catalyst Performance Data

To assist in route scouting, the following table summarizes the expected efficiencies, conditions, and yields of the primary catalytic strategies used for azaspiro[4.4]nonane synthesis.

Synthetic StrategyCatalyst / InitiatorKey Reagents & SolventTemp (°C)Typical Yield (%)Primary Advantage
Cascade Heck-Type Pd(PPh3)4 (10 mol%)Et3N, DMF110~70%High tolerance for complex dienyl oximes.
[3+2] Annulation Rh(III) complexCu(OAc)2, Solvent80–10080–95%Excellent regioselectivity with biased alkynes.
Radical Bicyclization Et3B (Initiator)Bu3SnH, Cyclohexane25 (RT)45–67%Mild conditions; strong trans-diastereoselectivity.
Visible-Light Umpolung Photocatalyst + O2Base, Green Solvent25 (RT)VariableMetal-free; concomitant dual-ring formation.

IV. Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Cascade Reaction for Spiro Imines

Purpose: Construction of 1-azaspiro[4.4]nonanes from dienyl ketone oximes.[1]

  • Preparation: In a rigorously dried Schlenk tube, dissolve the dienyl ketone O-pentafluorobenzoyloxime (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Catalyst Addition: Add Pd(PPh3)4 (10 mol%) and triethylamine (Et3N, 3.0 equiv) under a continuous stream of argon.

    • Validation Check: The solution should turn pale yellow/orange, indicating the stabilization of the active Pd(0) species. If the solution turns black immediately, palladium black has precipitated due to oxygen contamination; discard and restart.

  • Heating: Seal the tube and heat the reaction mixture to 110 °C for 12 hours.

  • Monitoring: Monitor the consumption of the oxime via TLC (Hexane/EtOAc).

    • Validation Check: The disappearance of the starting material spot and the emergence of a lower Rf​ spot (the spiro imine) confirms the successful generation and cyclization of the alkylideneaminopalladium(II) intermediate.

  • Workup: Cool to room temperature, quench with distilled water, and extract with diethyl ether (3x). Dry the combined organic layers over MgSO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Domino Radical Bicyclization (Et3B Method)

Purpose: Diastereoselective synthesis of azaspirocycles from O-benzyl oxime ethers.[3]

  • Preparation: Dissolve the O-benzyl oxime ether (0.30 mmol) in anhydrous cyclohexane (15.0 mL) in a flame-dried round-bottom flask purged with nitrogen.

  • Reagent Addition: Add tributyltin hydride (Bu3SnH, 0.36 mmol, 1.2 equiv) via syringe.

  • Initiation: Inject triethylborane (Et3B, 1.0 M in hexane, 0.15 mmol) dropwise at room temperature.

    • Validation Check: The reaction proceeds without external heating. A slight exotherm may be observed upon Et3B addition, confirming the initiation of the radical chain process.

  • Reaction: Stir the mixture at room temperature for 2–4 hours under an inert atmosphere.

  • Workup & Purification: Concentrate the solvent under reduced pressure.

    • Validation Check: Analyze the crude NMR. A distinct preference for the trans configuration should be visible. Purify the crude product by flash column chromatography on silica gel (230–400 mesh) using a shallow gradient of 1–3.5% ethyl acetate in hexanes to isolate the cis and trans diastereomers.

V. References

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products (Includes Rhodium(III)-Catalyzed [3+2] Annulation data) Source: Angewandte Chemie International Edition / ResearchGate URL:2

  • Synthesis of Spiro Imines from Oximes by Palladium-Catalyzed Cascade Reaction Source: Synlett URL:1

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals Source: ACS Omega URL:3

  • One-Pot Transformation of Furans into 1-Azaspirocyclic Alkaloid Frameworks Induced by Visible Light Source: Organic Letters URL:4

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Analytical Results for 7-Methoxy-2-azaspiro[4.4]nonane: A Comprehensive Comparison Guide

In modern drug discovery, the transition from flat, sp2-hybridized heteroaromatics to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic profiles. Among these, spirocyclic ami...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the transition from flat, sp2-hybridized heteroaromatics to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic profiles. Among these, spirocyclic amines like 7-Methoxy-2-azaspiro[4.4]nonane have emerged as elite bioisosteres for classical pyrrolidines and piperidines, offering unique vectors and enhanced metabolic stability.

However, the highly aliphatic nature of the 1-azaspiro[4.4]nonane core presents distinct analytical challenges. Relying solely on standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) can introduce quantification bias due to matrix-induced ion suppression or poor electrospray ionization (ESI) efficiency. To establish absolute trustworthiness in preclinical data, this guide details a self-validating analytical framework that cross-validates high-sensitivity LC-MS/MS with high-fidelity quantitative Nuclear Magnetic Resonance (qNMR).

Structural Rationale & Bioisosteric Performance

The incorporation of the 1-azaspiro[4.4]nonane skeleton into small molecule candidates is driven by the need to access 1[1]. The spiro-fusion creates a rigid 3D architecture that mimics the spatial trajectory of standard amines but sterically shields the nitrogen atom from rapid cytochrome P450-mediated N-dealkylation. Furthermore, the methoxy substituent acts as a critical hydrogen-bond acceptor while precisely modulating the compound's lipophilicity (LogD) and basicity (pKa).

Comparative Performance Data

To objectively evaluate 7-Methoxy-2-azaspiro[4.4]nonane, we compared its physicochemical and in vitro ADME properties against standard flexible and strained alternatives.

CompoundStructural ClasspKaLogD (pH 7.4)HLM Cl_int (µL/min/mg)Primary Analytical Challenge
3-Methoxypyrrolidine Flexible Monocycle9.2-0.545.2Rapid metabolic degradation
7-Methoxy-2-azaspiro[3.3]heptane Strained Spirocycle8.8-0.131.5High volatility during prep
7-Methoxy-2-azaspiro[4.4]nonane Rigid Spirocycle9.50.814.8Ion suppression in LC-MS/MS

Data Interpretation: The spiro[4.4]nonane system exhibits a significantly lower intrinsic clearance (Cl_int) in Human Liver Microsomes (HLM) compared to the pyrrolidine analog. However, its increased lipophilicity (LogD 0.8) and lack of a strong UV chromophore mandate orthogonal analytical methods to confirm that the low clearance rate is a biological reality, not an analytical artifact caused by MS signal suppression.

The Necessity of Orthogonal Cross-Validation

While 2[2], it is fundamentally a relative quantification technique dependent on ionization efficiency. Conversely, 3[3] but suffers from lower sensitivity.

By splitting a single biological sample and analyzing it through both modalities, we create a self-validating system. We utilize 4[4] to correlate the relative MRM decay curves from the MS with the absolute molar integrals from the NMR, ensuring robust, bias-free data.

Cross-Validation Systems Logic

AnalyticalCrossValidation Compound 7-Methoxy-2-azaspiro[4.4]nonane In Vitro Assay Matrix Split Sample Aliquoting & Matrix Standardization Compound->Split Quench & Split LCMS_Path LC-MS/MS Workflow (High Sensitivity) Split->LCMS_Path Aliquot A NMR_Path qNMR Workflow (High Structural Fidelity) Split->NMR_Path Aliquot B LCMS_Prep Protein Precipitation (Acetonitrile, 4°C) LCMS_Path->LCMS_Prep NMR_Prep Solvent Exchange (D2O + TSP Standard) NMR_Path->NMR_Prep LCMS_Data MRM Transition Relative Quantification LCMS_Prep->LCMS_Data Electrospray Ionization NMR_Data 1H/13C Integration Absolute Quantification NMR_Prep->NMR_Data Magnetic Resonance Validation Cross-Validation Engine (BVE-PLSDA Analysis) LCMS_Data->Validation Relative Depletion Data NMR_Data->Validation Absolute Molar Data

Fig 1. LC-MS/MS and qNMR cross-validation workflow for spirocyclic amine profiling.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Dual-Modality Microsomal Stability Assay

This protocol is designed to eliminate false-positive metabolic stability readouts caused by analytical blind spots.

Step 1: Incubation & Quenching

  • Action: Incubate 1 µM of 7-Methoxy-2-azaspiro[4.4]nonane in human liver microsomes (1 mg/mL protein) at 37°C. At designated time points (0, 15, 30, 60 mins), quench the reaction with 3 volumes of cold acetonitrile.

  • Causality: The 1 µM concentration ensures the reaction remains below the Michaelis-Menten constant ( Km​ ) for CYP450 enzymes, maintaining first-order kinetics. Cold acetonitrile instantly denatures proteins, halting metabolism and preventing downstream column clogging.

Step 2: Sample Splitting (The Self-Validating Step)

  • Action: Centrifuge the quenched matrix at 14,000 rpm for 10 minutes. Split the supernatant equally into Aliquot A and Aliquot B.

  • Causality: Splitting the exact same quenched matrix guarantees that any subsequent discrepancy between MS and NMR data is purely analytical, not a result of biological variance.

Step 3: LC-MS/MS Processing (Aliquot A)

  • Action: Dilute Aliquot A 1:10 with mobile phase (0.1% Formic acid in H2O/MeCN). Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) targeting the specific parent mass transitions.

  • Causality: Formic acid promotes protonation of the highly basic spirocyclic amine (pKa 9.5), maximizing ESI+ signal intensity for trace-level detection.

Step 4: qNMR Processing (Aliquot B)

  • Action: Lyophilize Aliquot B to dryness. Reconstitute in 600 µL of D2O containing 0.1 mM TSP (Trimethylsilylpropanoic acid). Acquire 1H-NMR spectra with water suppression.

  • Causality: Lyophilization and D2O exchange eliminate the massive H2O solvent peak that would otherwise suppress the aliphatic signals of the spirocycle. TSP acts as an inert, universal internal standard. By integrating the compound's methoxy singlet (~3.3 ppm) against the TSP reference peak (0.0 ppm), the relative decay observed in the MS is validated against an absolute molar concentration.

Protocol B: Orthogonal pKa Determination

To ensure the compound's basicity is accurately profiled for formulation:

  • Potentiometric Titration: Measure the pH shift as a standardized acid/base is added to an aqueous solution of the compound.

  • NMR-Based pH Titration (Cross-Validation): Monitor the chemical shift of the protons adjacent to the spirocyclic nitrogen across a pH gradient (pH 2 to 12).

  • Causality: Because the 1-azaspiro[4.4]nonane core is highly sterically hindered, traditional potentiometric probes can sometimes equilibrate slowly, leading to hysteresis. NMR directly observes the electronic environment of the molecule, providing an instantaneous, artifact-free pKa measurement that validates the potentiometric curve.

Conclusion

The integration of 7-Methoxy-2-azaspiro[4.4]nonane into a drug discovery pipeline offers profound advantages in metabolic stability and 3D patent space. However, its unique physicochemical properties demand rigorous analytical scrutiny. By employing a self-validating framework that cross-references the high-throughput sensitivity of LC-MS/MS with the absolute structural fidelity of qNMR, researchers can confidently verify the compound's performance, ensuring that downstream lead optimization is built on an unimpeachable data foundation.

References

  • SpiroChem. "Pushing the Frontiers of Accessible Chemical Space to Unleash Design Creativity and Accelerate Drug Discovery." CHIMIA.
  • "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery." ResearchGate.
  • "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." ACS Omega.
  • "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones." Journal of the American Chemical Society.
  • "The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices." PMC.
  • "Combining NMR and LC/MS Using Backward Variable Elimination: Metabolomics Analysis of Colorectal Cancer, Polyps, and Healthy Controls." Analytical Chemistry.
  • "Hyphenated Techniques in Drug Discovery and Quality Control: From Fundamentals to Future Perspectives." Biosciences Biotechnology Research Asia.

Sources

Safety & Regulatory Compliance

Safety

7-Methoxy-2-azaspiro[4.4]nonane proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 7-Methoxy-2-azaspiro[4.4]nonane Introduction & Operational Scope 7-Methoxy-2-azaspiro[4.4]nonane (CAS: 2167340-18-1) is a specialized spirocyclic amine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 7-Methoxy-2-azaspiro[4.4]nonane

Introduction & Operational Scope

7-Methoxy-2-azaspiro[4.4]nonane (CAS: 2167340-18-1) is a specialized spirocyclic amine scaffold widely utilized in medicinal chemistry and drug discovery. The inherent basicity of its secondary amine core, combined with the lipophilic modulation provided by the methoxy group, requires stringent handling and disposal protocols. Improper waste segregation of organic amines can lead to dangerous exothermic reactions, insidious alkylation events, and environmental toxicity. This guide provides a self-validating, step-by-step methodology for the safe operational handling and disposal of 7-Methoxy-2-azaspiro[4.4]nonane, ensuring full compliance with environmental health and safety (EHS) standards.

Physicochemical Profiling for Disposal

Before initiating any workflow, personnel must understand the physical and chemical properties that dictate the compound's waste classification.

PropertyValueOperational Implication
Compound Name 7-Methoxy-2-azaspiro[4.4]nonaneSecondary amine; requires acid-free storage.
CAS Number 2167340-18-1Essential for accurate SAA waste labeling.
Molecular Weight 155.24 g/mol Used for calculating neutralization equivalents.
Chemical Class Spirocyclic Aliphatic AmineBasicity requires segregation from halogenated streams.
Primary Hazards Irritant, CombustibleMandates fume hood handling and PPE.

Mechanistic Causality in Waste Segregation

Understanding why we segregate chemical waste builds a more robust safety culture than simply following rules. The disposal strategy for 7-Methoxy-2-azaspiro[4.4]nonane is driven by three mechanistic realities:

  • Exothermicity with Acids: The moderately electron-donating 7-methoxy group1 compared to the unsubstituted core[1]. When added to unbuffered acidic waste streams, the amine undergoes rapid protonation, generating localized heat that can boil solvents or rupture containers.

  • Alkylation Risks in Halogenated Solvents: Storing secondary amines in halogenated solvent waste (e.g., dichloromethane, chloroform) for extended periods triggers Menschutkin-type alkylation reactions. This forms quaternary ammonium salts, which can 2. Therefore, segregation into non-halogenated organic streams is a critical safety mandate[2].

  • Environmental Toxicity: Aliphatic amines are recognized as respiratory irritants and can be toxic to aquatic ecosystems. They must never be disposed of via municipal drain systems unless 3[3].

Step-by-Step Operational & Disposal Protocol

Phase 1: Point of Generation (Fume Hood Operations)

  • Containment: Perform all transfers and reactions involving 7-Methoxy-2-azaspiro[4.4]nonane within a certified chemical fume hood to3[3].

  • Aqueous Waste Neutralization: If the compound is partitioned into an aqueous layer during extraction, the resulting solution will be basic. Prior to disposal, slowly4 using dilute hydrochloric acid (1M)[4].

  • Organic Solvent Segregation: For organic liquid waste, strictly verify the absence of halogens. Transfer the mixture to a designated "Non-Halogenated Organic Waste" container. 2[2].

Phase 2: Satellite Accumulation Area (SAA) Management

  • Container Selection: Use high-density polyethylene (HDPE) containers for waste storage. Avoid storing basic amine waste in 5 if unintended pressurization occurs[5].

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly 6; do not use chemical symbols or structural abbreviations[6].

  • Volume Limits: Monitor the SAA closely. Ensure the total volume of accumulated waste6. Once this limit is reached, request an Environmental Health and Safety (EHS) pickup within 3 calendar days[6].

Phase 3: Empty Container Decontamination

  • Triple Rinsing: Empty reagent bottles must be 2 (e.g., ethanol or ethyl acetate) to remove residual amine[2].

  • Rinsate Disposal: Collect all rinsate and dispose of it strictly in the non-halogenated organic waste stream[2].

  • Defacing & Disposal: Completely2 and dispose of the container according to institutional solid waste or glassware protocols[2].

Waste Segregation Workflow

WasteSegregation N1 7-Methoxy-2-azaspiro[4.4]nonane Waste Stream N2 Aqueous Solution? N1->N2 N3 Aqueous Waste (pH > 10, Neutralize) N2->N3 Yes N4 Organic Mixture? N2->N4 No N5 Halogenated Solvents? N4->N5 Yes N6 Halogenated Waste (Avoid Exothermic Alkylation) N5->N6 Yes N7 Non-Halogenated Waste (Amine Compatible) N5->N7 No

Decision tree for the segregation of 7-Methoxy-2-azaspiro[4.4]nonane waste streams.

References

  • Hazardous Waste and Disposal Considerations American Chemical Society (ACS)[Link]

  • Chemical Waste Disposal Guidelines Hong Kong University of Science and Technology (HKUST) [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds U.S. Environmental Protection Agency (EPA) [Link]

  • Laboratory Chemical Waste Management Guidelines University of Pennsylvania (UPenn EHRS)[Link]

  • Guidelines: Handling and Disposal of Chemicals Purdue University[Link]

Sources

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